Brexpiprazole-d8
Description
Brexpiprazole is an atypical antipsychotic and a novel D2 dopamine and serotonin 1A partial agonist called serotonin-dopamine activity modulator (SDAM). It has a high affinity for serotonin, dopamine and alpha (α)-adrenergic receptors. Although it is structurally similar to [aripiprazole], brexpiprazole has different binding affinities for dopamine and serotonin receptors. Compared to aripiprazole, brexpiprazole has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor. It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors. Brexpiprazole was first approved by the FDA on July 10, 2015. Currently approved for the treatment of depression, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease, brexpiprazole has also been investigated in other psychiatric disorders, such as post-traumatic stress disorder.
Brexpiprazole is an Atypical Antipsychotic.
Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorders. Brexpiprazole has been associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.
Structure
2D Structure
Properties
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIAIYBUSXZPLP-DHNBGMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C5C=CSC5=CC=C4)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotopic Purity of Brexpiprazole-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic Brexpiprazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and other analytical applications.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is a critical parameter for ensuring the accuracy and reliability of quantitative bioanalytical methods. Commercially available this compound exhibits a range of isotopic purities, as detailed in the table below. It is imperative for researchers to consult the certificate of analysis provided by the supplier for batch-specific data.
| Supplier/Source | Isotopic Purity Specification | Chemical Purity (HPLC) | Reference |
| Cayman Chemical | ≥99% deuterated forms (d1-d8) | - | [1] |
| Sussex Research Laboratories Inc. | >95% Isotopic Enrichment | >95% | [2] |
| LGC Standards | - | >95% | [3] |
| Cleanchem | Not Specified | >90% | [4] |
| Simson Pharma Limited | Certificate of Analysis Accompanied | - | [5] |
| AA BLOCKS, INC. | - | 96% | [6] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds such as this compound is typically accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the differentiation and quantification of isotopologues.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for assessing isotopic purity by separating the deuterated compound from its non-deuterated counterparts and other impurities, followed by mass analysis.[7][8] A general protocol is outlined below.
Objective: To determine the isotopic distribution and purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF), Orbitrap).
Materials:
-
This compound sample.
-
Appropriate high-purity solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate).
-
HPLC/UHPLC column suitable for the separation of Brexpiprazole.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 µg/mL in methanol).
-
Chromatographic Separation:
-
Inject the sample onto the LC system.
-
Employ a gradient elution method to achieve good separation of Brexpiprazole from any potential impurities.
-
The mobile phase composition and gradient will depend on the column chemistry but typically involves a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Analysis:
-
Ionize the eluent from the LC column using an appropriate ionization source, such as electrospray ionization (ESI).
-
Acquire full scan mass spectra in the mass range that includes the molecular ions of Brexpiprazole and its deuterated isotopologues.
-
The high resolution of the mass spectrometer is crucial to distinguish between the different isotopologues (d0 to d8).
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the expected isotopologues of Brexpiprazole (M, M+1, M+2, ... M+8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the desired deuterated species (d8) as a percentage of the sum of the peak areas of all isotopologues. Corrections for the natural isotopic abundance of carbon-13 and other elements should be applied for accurate quantification.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to confirm the position and extent of deuterium incorporation.
Objective: To confirm the sites of deuteration and assess the isotopic purity of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample.
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6).
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated NMR solvent.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton (¹H) NMR spectrum.
-
The absence or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium will confirm the sites of deuteration.
-
Integration of the remaining proton signals relative to a known internal standard or a non-deuterated portion of the molecule can provide a quantitative measure of isotopic enrichment.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium (²H) NMR spectrum.
-
This spectrum will show signals corresponding to the deuterium atoms in the molecule, providing direct evidence of deuteration at specific positions.
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of this compound with that of an authentic, non-deuterated Brexpiprazole standard.
-
Calculate the percentage of deuteration at each site by comparing the integral of the residual proton signal in the deuterated sample to the corresponding signal in the non-deuterated standard.
-
Visualizations
Brexpiprazole Signaling Pathway
Brexpiprazole's therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[5][11][12]
Caption: Brexpiprazole's mechanism of action at key neurotransmitter receptors.
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates a typical workflow for the determination of isotopic purity using LC-MS and NMR.
Caption: A generalized workflow for determining the isotopic purity of this compound.
References
- 1. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5‐HT2A receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of neurite outgrowth by brexpiprazole, a novel serotonin-dopamine activity modulator: a role for serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5-HT2A receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Involvement of presynaptic 5-HT1A receptors in the low propensity of brexpiprazole to induce extrapyramidal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Brexpiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic Brexpiprazole. This stable isotope-labeled compound serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise pharmacokinetic and metabolic studies of Brexpiprazole.[1][2]
Introduction to Brexpiprazole and its Deuterated Analog
Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[3][4] Its pharmacological profile is characterized by partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors. This modulation of key neurotransmitter systems is believed to be the basis of its therapeutic effects.
This compound is a chemically identical molecule to Brexpiprazole, with the exception that eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable from the parent drug by mass spectrometry, without altering its chemical properties. This makes it an ideal internal standard for bioanalytical methods, as it behaves identically to the analyte during sample extraction, chromatography, and ionization, thus correcting for any variations in these processes.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a deuterated intermediate, which is then coupled with the other key fragment of the molecule. The most plausible synthetic route, based on available literature for the synthesis of Brexpiprazole and deuterated analogs, involves the deuteration of the butoxy side chain.[5][6]
The overall synthetic scheme can be visualized as the coupling of two key intermediates: 1-(benzo[b]thiophen-4-yl)piperazine and 7-(4-halobutoxy-d8)-2(1H)-quinolinone .
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Dibromobutane-d8
This protocol is adapted from the synthesis of 1,4-dibromobutane using tetrahydrofuran.[7]
-
Materials: Tetrahydrofuran-d8, sodium bromide, concentrated sulfuric acid, water, 10% sodium bicarbonate solution, anhydrous calcium chloride.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, add tetrahydrofuran-d8, sodium bromide, and water.
-
Under stirring, slowly add concentrated sulfuric acid while maintaining the temperature below 50°C.
-
Heat the reaction mixture to 95-100°C for 2.5-3 hours.
-
The product, 1,4-dibromobutane-d8, is isolated by steam distillation.
-
The distilled product is washed with 10% sodium bicarbonate solution and water until neutral.
-
Dry the product over anhydrous calcium chloride and purify by distillation.
-
Step 2: Synthesis of 7-(4-bromobutoxy-d8)-2(1H)-quinolinone
This protocol is based on the alkylation of 7-hydroxyquinolin-2(1H)-one.
-
Materials: 7-Hydroxyquinolin-2(1H)-one, 1,4-dibromobutane-d8, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 7-hydroxyquinolin-2(1H)-one in DMF, add potassium carbonate and 1,4-dibromobutane-d8.
-
Heat the mixture with stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 3: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine
This intermediate is synthesized by the reaction of 4-chlorobenzo[b]thiophene with piperazine.
-
Materials: 4-Chlorobenzo[b]thiophene, piperazine, a suitable base (e.g., sodium tert-butoxide), and a solvent (e.g., toluene).
-
Procedure:
-
Combine 4-chlorobenzo[b]thiophene, piperazine, and the base in the solvent.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and perform a work-up procedure involving extraction and washing.
-
The product can be isolated and purified by column chromatography or recrystallization.
-
Step 4: Synthesis of this compound
This final step involves the coupling of the two key intermediates.
-
Materials: 7-(4-bromobutoxy-d8)-2(1H)-quinolinone, 1-(benzo[b]thiophen-4-yl)piperazine, potassium carbonate, DMF.
-
Procedure:
-
Combine 7-(4-bromobutoxy-d8)-2(1H)-quinolinone, 1-(benzo[b]thiophen-4-yl)piperazine, and potassium carbonate in DMF.
-
Heat the reaction mixture with stirring for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and add water to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.
-
Quantitative Data for Synthesis
| Parameter | Expected Value |
| Yield of 1,4-Dibromobutane-d8 | ~85-90% |
| Yield of 7-(4-bromobutoxy-d8)-2(1H)-quinolinone | ~70-80% |
| Yield of 1-(benzo[b]thiophen-4-yl)piperazine | ~80-90% |
| Overall Yield of this compound | ~50-60% |
| Purity (by HPLC) | >98% |
Note: Yields are estimates based on similar reactions and may vary depending on specific reaction conditions and scale.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Experimental Protocols and Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the location of the deuterium atoms.
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of Brexpiprazole, but with the absence of signals corresponding to the protons on the butoxy chain.
-
²H NMR: The ²H NMR spectrum should show signals corresponding to the deuterium atoms on the butoxy chain.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling.
Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.6 | s | -NH (quinolinone) |
| ~7.8-7.9 | m | Aromatic protons |
| ~7.2-7.4 | m | Aromatic protons |
| ~6.8-7.0 | m | Aromatic protons |
| ~4.1 | t | -OCH₂- |
| ~3.1 | br s | Piperazine protons |
| ~2.8 | br s | Piperazine protons |
| ~2.5 | t | -NCH₂- |
Note: The signals for the four methylene groups of the butoxy chain (typically between 1.7-1.9 ppm and around 4.1 ppm for the -OCH2-) will be absent or significantly reduced in intensity.
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.
-
Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Expected Results: The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of this compound (C₂₅H₁₉D₈N₃O₂S). The isotopic distribution of this peak will indicate the level of deuterium incorporation.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₂₅H₁₉D₈N₃O₂S |
| Monoisotopic Mass | 441.2326 |
| [M+H]⁺ (observed) | ~442.240 |
Fragmentation Pattern: The fragmentation pattern of this compound is expected to be similar to that of the non-deuterated compound, with an 8-mass unit shift in the fragments containing the deuterated butoxy chain.
3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 215 nm or 254 nm.
-
Expected Results: A single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative peak areas.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 215 nm |
| Expected Retention Time | ~8-12 minutes |
Mechanism of Action: Signaling Pathway
Brexpiprazole's therapeutic effects are attributed to its unique interaction with serotonin and dopamine receptors. It acts as a partial agonist at 5-HT₁ₐ and D₂ receptors and a potent antagonist at 5-HT₂ₐ receptors.
Caption: Simplified signaling pathway of Brexpiprazole's mechanism of action.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The synthetic route, proceeding through a deuterated butoxy intermediate, is robust and allows for the efficient production of the labeled compound. The analytical methods described provide a framework for the comprehensive characterization of this compound, ensuring its suitability as an internal standard for demanding bioanalytical applications. The provided information on its mechanism of action further contextualizes its importance in pharmaceutical research and development. This guide serves as a valuable resource for scientists and researchers involved in the development and analysis of Brexpiprazole and other related compounds.
References
- 1. This compound | CAS 1427049-19-1 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 1427049-19-1 | LGC Standards [lgcstandards.com]
- 3. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 6. CN104447723A - Method for preparing 7-(4-(4-(benzo[b]thienyl)-1-piperazinyl) butoxy)-2(1H)-quinolinone - Google Patents [patents.google.com]
- 7. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Brexpiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Brexpiprazole-d8, an isotopically labeled analog of the atypical antipsychotic Brexpiprazole. The inclusion of deuterium atoms makes it a valuable internal standard for quantitative analysis in various research and clinical settings.
Chemical Properties
This compound is structurally similar to its parent compound, with the key difference being the substitution of eight hydrogen atoms with deuterium on the piperazine and butoxy moieties. This isotopic labeling provides a distinct mass spectrometric signature, crucial for its use in analytical methodologies.[1][2]
| Property | Value |
| IUPAC Name | 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one[2] |
| CAS Number | 1427049-21-5[1], 1427049-19-1[3][4] |
| Molecular Formula | C₂₅H₁₉D₈N₃O₂S[1][4] |
| Molecular Weight | 441.6 g/mol [1], 441.62 g/mol [4] |
| Accurate Mass | 441.2326[4] |
| Purity | ≥99% deuterated forms (d₁-d₈)[1], >95% (HPLC)[5] |
| Isotopic Enrichment | >95%[5] |
| SMILES | O=C1C=CC2=C(C=C(OCCCCN3C([2H])([2H])C([2H])([2H])N(C4=C(C=CS5)C5=CC=C4)C([2H])([2H])C3([2H])[2H])C=C2)N1[1] |
| InChI Key | ZKIAIYBUSXZPLP-IGZDHSKUSA-N[3] |
Physical Properties
The physical characteristics of this compound are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Solid[1] |
| Melting Point | 171-173°C[6] |
| Solubility | DMSO: soluble; Chloroform: Slightly[1][6] |
| Storage Temperature | Refrigerator (2-8°C)[3][6], -20°C[5][7] |
| Stability | ≥4 years at -20°C (for the parent compound)[7] |
Pharmacological Profile
This compound is intended for use as an internal standard in the quantification of Brexpiprazole and is not intended for human or veterinary use.[1] The pharmacological activity is attributed to the non-deuterated parent compound, Brexpiprazole. Brexpiprazole is a serotonin-dopamine activity modulator.[8][9] It exhibits partial agonist activity at serotonin 5-HT₁ₐ and dopamine D₂ receptors, and antagonist activity at the serotonin 5-HT₂ₐ receptor.[8][9][10] This profile is believed to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[10][11]
Compared to aripiprazole, brexpiprazole has a lower intrinsic activity at the D₂ receptor, which may lead to a lower incidence of extrapyramidal side effects.[12][13] It also demonstrates a higher affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors.[12]
Mechanism of Action: Signaling Pathway
The therapeutic effects of Brexpiprazole are mediated through its interaction with key neurotransmitter receptors in the central nervous system. The following diagram illustrates its primary mechanism of action.
Caption: Brexpiprazole's multimodal action on key dopamine and serotonin receptors.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Brexpiprazole in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Below are representative protocols for the analysis of Brexpiprazole, where this compound would be incorporated.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is suitable for the determination of Brexpiprazole in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: HPLC system with a PDA detector (e.g., Waters 2695 with 2996 PDA detector).[14]
-
Column: Primesil C-18 (250mm x 4.6mm, 5µm) or equivalent.[15][16]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common composition is 10 mM monobasic potassium phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) and acetonitrile in a 50:50 v/v ratio.[14] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.[14]
-
Injection Volume: 10 µL.[14]
-
Standard Solution Preparation: A standard stock solution of 200 ppm can be prepared by dissolving 20 mg of Brexpiprazole in 100 mL of the mobile phase.[16] Working standards are prepared by further dilution. For quantification, a known concentration of this compound would be added to both calibration standards and unknown samples.
Forced Degradation Studies
To assess the stability of Brexpiprazole and the specificity of the analytical method, forced degradation studies are performed.
-
Acid Degradation: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) and heated (e.g., at 80°C for 5 hours). The solution is then neutralized before analysis.[14]
-
Base Degradation: The drug is subjected to a basic solution (e.g., 0.1 M NaOH) under similar heated conditions.
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as 3% hydrogen peroxide, and heated (e.g., at 60°C for 3 hours).[14]
-
Thermal Degradation: The solid drug is exposed to dry heat.
-
Photolytic Degradation: The drug solution is exposed to UV light.
The resulting samples are then analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Analytical Workflow
The following diagram outlines a typical workflow for the quantification of Brexpiprazole in a biological sample using this compound as an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound-1 | 1427049-19-1 [sigmaaldrich.com]
- 4. This compound | CAS 1427049-19-1 | LGC Standards [lgcstandards.com]
- 5. sussex-research.com [sussex-research.com]
- 6. This compound CAS#: 1427049-21-5 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
- 11. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. psychscenehub.com [psychscenehub.com]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach - INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT [openrgate.org]
- 16. ijnrd.org [ijnrd.org]
The Role of Brexpiprazole-d8 as an Internal Standard: A Technical Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of brexpiprazole-d8 as an internal standard in the quantitative bioanalysis of brexpiprazole. We will delve into the core principles of using a deuterated internal standard, provide detailed experimental protocols for a typical LC-MS/MS workflow, present quantitative data from validated methods, and visualize the underlying pharmacological signaling pathways of brexpiprazole.
The Core Principle: Why this compound is the Gold Standard
In quantitative mass spectrometry, particularly in complex biological matrices like human plasma, variability can arise from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte, experiencing similar variations during the analytical process. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for bioanalytical assays. In this compound, eight hydrogen atoms in the brexpiprazole molecule have been replaced with their heavier, stable isotope, deuterium. This substitution results in a compound that is chemically identical to brexpiprazole but has a higher mass.
The key advantages of using this compound as an internal standard are:
-
Identical Physicochemical Properties: this compound exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer as brexpiprazole. This ensures that any variations affecting the analyte will equally affect the internal standard, providing the most accurate correction.
-
Co-elution: The identical chemical structure leads to co-elution with the analyte, meaning both compounds experience the same matrix effects at the same time.
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Experimental Protocol: Quantification of Brexpiprazole in Human Plasma using this compound
This section outlines a typical validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of brexpiprazole in human plasma using this compound as an internal standard.
Materials and Reagents
-
Brexpiprazole reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a specific volume of this compound working solution to achieve a final concentration of 5 ng/mL.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortex: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Time (min) |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Analyte | |
| Brexpiprazole | |
| This compound (IS) | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of brexpiprazole in human plasma using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | ≤ 10% | ± 15% | ≤ 10% | ± 15% |
| Low QC | 0.3 | ≤ 8% | ± 10% | ≤ 8% | ± 10% |
| Mid QC | 10 | ≤ 7% | ± 8% | ≤ 7% | ± 8% |
| High QC | 80 | ≤ 6% | ± 7% | ≤ 6% | ± 7% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85 - 95% | 85 - 95% | 0.95 - 1.05 | 0.98 - 1.02 |
| High QC | 85 - 95% | 85 - 95% | 0.95 - 1.05 | 0.98 - 1.02 |
A Matrix Factor of 1 indicates no matrix effect. An IS-Normalized Matrix Factor close to 1 indicates that the internal standard effectively compensates for matrix effects.
Table 4: Stability
| Stability Condition | Duration | Temperature | Result |
| Bench-top | 8 hours | Room Temperature | Stable |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | Stable |
| Long-term | 30 days | -80°C | Stable |
| Autosampler | 24 hours | 10°C | Stable |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying brexpiprazole in plasma samples.
Caption: Bioanalytical workflow for brexpiprazole quantification.
Brexpiprazole's Mechanism of Action: Signaling Pathways
Brexpiprazole's therapeutic effects are attributed to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. The following diagrams illustrate the downstream signaling cascades initiated by brexpiprazole's interaction with D2 and 5-HT1A receptors.
Dopamine D2 Receptor Signaling Pathway
Commercial Suppliers and Technical Applications of Brexpiprazole-d8 for Research: An In-depth Guide
Introduction
Brexpiprazole-d8 is the deuterated analog of brexpiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. In the realm of pharmaceutical research and development, deuterated standards are indispensable tools for bioanalytical studies. This technical guide provides a comprehensive overview of the commercial availability of this compound, its primary applications in research, detailed experimental protocols for its use, and a summary of its technical specifications. The information is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies of brexpiprazole.
Commercial Availability and Specifications
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of brexpiprazole in biological matrices.[1]
Below is a summary of typical product specifications from various commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.
| Supplier Category | Typical Purity/Isotopic Enrichment | Common Formulations | Key Identifiers |
| Specialty Chemical Suppliers | ≥98% chemical purity, ≥99% isotopic purity (d1-d8) | Solid (powder), solution in methanol or acetonitrile | CAS: 1427049-21-5, 1427049-19-1 |
| Pharmacopeial and Reference Standard Providers | High-purity reference standard grade | Solid, precisely weighed aliquots | Accompanied by a Certificate of Analysis with detailed characterization |
Table 1: Representative Technical Specifications for Commercial this compound
| Parameter | Typical Value | Source |
| Chemical Formula | C₂₅H₁₉D₈N₃O₂S | Supplier Data |
| Molecular Weight | ~441.6 g/mol | Supplier Data |
| CAS Number | 1427049-21-5 or 1427049-19-1 | Supplier Data |
| Storage Temperature | 2-8°C or -20°C | Supplier Data |
| Solubility | Soluble in DMSO and Methanol | Supplier Data |
Core Application: Internal Standard in LC-MS/MS Bioanalysis
The most critical role of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of brexpiprazole in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-labeled analyte allows for correction of variability during sample preparation and analysis, leading to high accuracy and precision.[1]
Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of brexpiprazole in which this compound is utilized.
Experimental Protocol: Quantification of Brexpiprazole in Rat Plasma
This protocol is a composite based on published validated methods for the determination of brexpiprazole in plasma.[1][2][3]
2.2.1. Materials and Reagents
-
Brexpiprazole reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2.2.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of brexpiprazole and this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1 v/v) to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in acetonitrile.
2.2.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of brexpiprazole and its metabolites |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Brexpiprazole: m/z 434.3 → 273.4; this compound: m/z 442.3 → 273.4 (example) |
Table 2: Typical LC-MS/MS parameters for Brexpiprazole analysis.
2.2.5. Method Validation Parameters
Validated bioanalytical methods typically report the following performance characteristics:[1][2][3][4][5][6]
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 1000 pg/mL to 1 - 1000 ng/mL in plasma |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL to 1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | > 80% |
Table 3: Summary of typical validation parameters for LC-MS/MS methods.
Brexpiprazole's Mechanism of Action and Signaling Pathways
Brexpiprazole is classified as a serotonin-dopamine activity modulator. Its therapeutic effects are attributed to its complex interaction with various neurotransmitter receptors in the brain.[7]
The following diagram illustrates the primary receptor interactions of brexpiprazole.
This compound is a vital research tool, primarily serving as an internal standard for the accurate quantification of brexpiprazole in preclinical and clinical studies. Its commercial availability from reputable suppliers ensures access to high-quality material for researchers. The use of this compound in validated LC-MS/MS methods provides the reliable data necessary for elucidating the pharmacokinetic profile of brexpiprazole, which is crucial for its continued development and clinical use. The detailed protocols and understanding of its mechanism of action presented in this guide offer a solid foundation for scientists working with this important compound.
References
- 1. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Secure Verification [machinery.mas.bg.ac.rs]
Brexpiprazole-d8 certificate of analysis and product data sheet
This technical guide provides a comprehensive overview of Brexpiprazole-d8, a deuterated internal standard for the quantification of Brexpiprazole.[1] It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed product information, analytical methodologies, and relevant biological context.
Product Information
This compound is a stable isotope-labeled version of Brexpiprazole, an atypical antipsychotic.[2] It is primarily used as an internal standard in mass spectrometry-based quantification of Brexpiprazole in various biological matrices.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1427049-19-1 or 1427049-21-5 | [1][3][4] |
| Molecular Formula | C₂₅H₁₉D₈N₃O₂S | [1][3][4] |
| Molecular Weight | 441.6 g/mol | [1][4] |
| Purity | >95% (HPLC)[3][5], ≥99% deuterated forms (d1-d8)[1] | [1][3][5] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at 2-8°C in a well-closed container[4] or -20°C[5] | [4][5] |
| Unlabeled CAS Number | 913611-97-9 | [3] |
Certificate of Analysis Summary
A Certificate of Analysis (CoA) for this compound typically includes the following information. While specific batch data is proprietary, the general specifications are summarized below.
| Test | Specification |
| Appearance | Conforms to standard |
| ¹H-NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
| Chromatographic Purity (HPLC) | >90% or >95% |
| Isotopic Enrichment | >95% |
Analytical Methodologies
The following protocols are based on established methods for the analysis of Brexpiprazole and can be adapted for this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method has been developed for the determination of Brexpiprazole.[6] This method can be used for purity assessment and quantification.
Experimental Protocol:
-
Instrumentation: HPLC with a PDA detector.[6]
-
Column: Primesil C-18 (250mm x 4.6mm, 5µm) or Waters C18 (150 mm × 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. One method suggests a 50:50 (v/v) mixture of 10 mM monobasic potassium phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) and HPLC grade acetonitrile.[6] Another uses potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile (50:50 v/v).[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.[6]
-
Standard Preparation: A standard stock solution can be prepared by dissolving 20 mg of Brexpiprazole in a 50 mL volumetric flask and diluting with the mobile phase.[6]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[7]
Experimental Protocols:
-
Acid Degradation: Treat the sample with an acidic solution (e.g., 0.1N HCl) at an elevated temperature.
-
Base Degradation: Treat the sample with a basic solution (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂). Brexpiprazole has been found to be susceptible to oxidative degradation, forming an N-oxide metabolite.[9]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 40°C/75% RH for 14 days).[6]
-
Photolytic Degradation: Expose the sample to UV light.
Mechanism of Action & Signaling Pathway
Brexpiprazole is a serotonin-dopamine activity modulator.[2] It exhibits partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors.[2] This pharmacological profile is believed to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[2][10]
Caption: Brexpiprazole's interaction with dopamine and serotonin receptors.
Experimental Workflow: Quantification using this compound
The following diagram illustrates a typical workflow for the quantification of Brexpiprazole in a biological sample using this compound as an internal standard.
Caption: Workflow for bioanalytical quantification of Brexpiprazole.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Brexpiprazole for the Treatment of Schizophrenia and Major Depressive Disorder: A Comprehensive Review of Pharmacological Considerations in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1427049-19-1 | LGC Standards [lgcstandards.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. sussex-research.com [sussex-research.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach - INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT [openrgate.org]
- 8. ijnrd.org [ijnrd.org]
- 9. Secure Verification [machinery.mas.bg.ac.rs]
- 10. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Brexpiprazole-d8: A Technical Guide to Safe Handling and Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling guidelines for Brexpiprazole-d8, a deuterated internal standard used in the quantification of brexpiprazole. The following sections detail the material's hazards, proper handling procedures, storage requirements, and emergency protocols to ensure the safety of laboratory personnel.
Compound Identification and Properties
This compound is the deuterium-labeled version of Brexpiprazole, an atypical antipsychotic agent.[1] It is primarily utilized as an internal standard for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]
| Property | Value | Source |
| CAS Number | 1427049-21-5 | [2][3] |
| Molecular Formula | C₂₅H₁₉D₈N₃O₂S | [2] |
| Formula Weight | 441.6 g/mol | [2] |
| Appearance | A solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₈) | [2] |
| Solubility | Soluble in DMSO | [2] |
| Melting Point | 171-173°C | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are related to its parent compound, brexpiprazole.
GHS Hazard Classifications: [3][5]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | Category 1A | H360-H362: May damage fertility or the unborn child. May cause harm to breast-fed children |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger[3]
Hazard Pictograms: [3]
-
Health Hazard
-
Harmful
-
Hazardous to the Environment
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:[6]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: For operations that may generate dust, a suitable respirator should be used.[5]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][6]
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the compound is handled.[6]
Storage
-
Storage Temperature: Store at -20°C for long-term stability.[1][2] Some suppliers may recommend +4°C for shorter periods.[7]
-
Stability: The compound is stable for at least 4 years when stored at -20°C.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store locked up.[6]
Experimental Protocols
The following are generalized experimental protocols for handling this compound. These should be adapted to specific experimental needs and institutional safety guidelines.
Weighing the Compound
-
Ensure all necessary PPE is worn.
-
Perform the weighing procedure inside a chemical fume hood or a balance enclosure to contain any dust.
-
Use a calibrated analytical balance.
-
Carefully transfer the desired amount of this compound to a tared weigh boat or directly into the receiving vessel.
-
Clean the balance and surrounding area of any residual powder immediately after use.
-
Dispose of contaminated materials (e.g., weigh boats, wipes) as hazardous waste.
Preparing a Stock Solution
-
Work within a chemical fume hood.
-
Add the weighed this compound to an appropriate volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO) to dissolve the solid.[2]
-
Once dissolved, dilute to the final volume with the solvent.
-
Cap the flask and mix thoroughly by inversion.
-
Label the solution clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month for solutions in solvent.[1]
Emergency Procedures
In the event of an emergency, follow these procedures.
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[5][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[5][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a doctor or Poison Control Center.[6][8] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. Do not let the chemical enter drains.[5][6] |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6] Do not dispose of it in the sewer system.[6]
Visualized Workflow
The following diagram illustrates a standard workflow for handling this compound in a research laboratory.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound CAS#: 1427049-21-5 [m.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | CAS 1427049-19-1 | LGC Standards [lgcstandards.com]
- 8. abmole.com [abmole.com]
Brexpiprazole-d8: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Brexpiprazole-d8. The information presented herein is crucial for maintaining the integrity, purity, and performance of this stable isotope-labeled internal standard in research and analytical applications. The data and protocols are compiled from manufacturer recommendations and adapted from stability studies on its non-deuterated analog, Brexpiprazole, providing a robust framework for its handling and use.
Overview of this compound
This compound is the deuterium-labeled form of Brexpiprazole, an atypical antipsychotic. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies for the accurate quantification of Brexpiprazole in biological matrices by mass spectrometry. The presence of eight deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug without significantly altering its chemical properties.
Recommended Storage Conditions
To ensure the long-term stability and prevent degradation of this compound, specific storage conditions should be adhered to. These recommendations are based on information from various suppliers.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C[1][2][3] | ≥ 4 years[1] | Store in a tightly sealed container, protected from light. |
| 2-8°C[4] | - | For shorter-term storage. | |
| 4°C[5][6] | - | Protect from light[5]. | |
| In Solvent | -80°C[3][5] | 6 months[3][5] | Protect from light[5]. |
| -20°C[3][5] | 1 month[3][5] | Protect from light[5]. |
Stability Profile and Forced Degradation Studies
| Stress Condition | Reagent and Conditions | % Degradation Observed | Key Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2 hours[7] | 0.14%[7] | Minimal degradation observed. |
| 2 N HCl, Room Temperature, 24 hours | Stable | - | |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2 hours[7] | 0.18%[7] | Minimal degradation observed. |
| 2 N NaOH, Room Temperature, 24 hours | Stable | - | |
| Oxidative Degradation | 3% H₂O₂, 60°C, 3 hours[8] | 6.1%[8] | N-oxide impurity and other oxidation products.[9] |
| 5% H₂O₂, Room Temperature, 24 hours[9] | Liable to degradation[9] | Two degradation products identified.[9] | |
| 10% H₂O₂, Room Temperature, 24 hours | Unstable | N-oxide impurity identified. | |
| Thermal Degradation | Refluxed at 60°C, 2 hours[7] | 0.86%[7] | Stable. |
| Photolytic Degradation | - | Susceptible to degradation[10] | - |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies, adapted from published research on Brexpiprazole. These protocols are directly applicable for assessing the stability of this compound.
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Solutions: Dilute the stock solution with the same solvent to a working concentration (e.g., 100 µg/mL) for the stress studies.
Forced Degradation (Stress Testing) Procedures
-
Acid Hydrolysis:
-
To a known volume of the sample solution, add an equal volume of 2 N HCl.
-
Keep the mixture at room temperature for 24 hours.[11]
-
After the incubation period, neutralize the solution with an equivalent amount of 2 N NaOH.
-
Dilute the resulting solution to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the sample solution, add an equal volume of 2 N NaOH.
-
Maintain the mixture at room temperature for 24 hours.[11]
-
Neutralize the solution with an equivalent amount of 2 N HCl.
-
Dilute to the final analytical concentration.
-
-
Oxidative Degradation:
-
Treat the sample solution with an equal volume of 10% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.[11]
-
Dilute the solution to the final concentration for analysis.
-
-
Thermal Degradation:
-
Reflux the sample solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[7]
-
Allow the solution to cool to room temperature.
-
Dilute to the final analytical concentration.
-
-
Photolytic Degradation:
-
Expose the sample solution to UV light (e.g., 254 nm) or a combination of UV and fluorescent light in a photostability chamber.
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
After the exposure period, dilute the samples to the final concentration for analysis.
-
Analytical Method
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection, should be used to resolve this compound from its potential degradation products.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium hydrogen phosphate, pH 6.8) and an organic solvent (e.g., acetonitrile).[11]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[8]
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting forced degradation studies and assessing the stability of this compound.
Caption: Workflow for Forced Degradation Studies of this compound.
Inferred Degradation Pathway
Based on the characterization of degradation products from studies on Brexpiprazole, the following diagram illustrates the likely degradation pathways for this compound. The primary site of oxidative attack is the amine group.
Caption: Inferred Degradation Pathways for this compound.
Conclusion
This compound is a stable molecule when stored under the recommended conditions, primarily at -20°C for the solid form and at -80°C when in solution. The primary degradation pathway appears to be oxidation, leading to the formation of an N-oxide impurity. It exhibits high stability under acidic, basic, and thermal stress conditions. For optimal results and to ensure the integrity of analytical data, it is imperative to adhere to the storage and handling guidelines outlined in this document. The provided experimental protocols offer a robust framework for in-house stability verification of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sussex-research.com [sussex-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 1427049-19-1 | LGC Standards [lgcstandards.com]
- 7. jddtonline.info [jddtonline.info]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. joac.info [joac.info]
- 10. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Brexpiprazole vs. Brexpiprazole-d8: A Technical Guide to Structural and Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and functional differences between the atypical antipsychotic Brexpiprazole and its deuterated isotopologue, Brexpiprazole-d8. This document provides a comprehensive overview of Brexpiprazole's pharmacokinetic and pharmacodynamic profiles, detailed experimental methodologies, and a theoretical framework for understanding the potential impact of deuteration.
Introduction: The Role of Deuteration in Pharmaceutical Analysis
Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. This compound is a stable isotope-labeled version of Brexpiprazole, where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies.[1] While the primary application of this compound is in analytical chemistry, the structural modification has the potential to influence the molecule's metabolic fate and pharmacokinetic properties due to the kinetic isotope effect.[2][3]
Core Structural Differences
The fundamental difference between Brexpiprazole and this compound lies in the isotopic composition of the piperazine ring within the butoxy side chain. In this compound, the eight hydrogen atoms attached to the carbon atoms of the piperazine ring are substituted with deuterium atoms.
Brexpiprazole: C₂₅H₂₇N₃O₂S
This compound: C₂₅H₁₉D₈N₃O₂S
This seemingly minor alteration increases the molecular weight of the deuterated compound and, more importantly, strengthens the carbon-deuterium (C-D) bonds compared to the carbon-hydrogen (C-H) bonds.
Brexpiprazole: A Comprehensive Pharmacological Profile
Pharmacokinetics
Brexpiprazole exhibits predictable and linear pharmacokinetics. Following oral administration, it is well absorbed and has a high bioavailability.[4] It is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5] The major metabolite, DM-3411, is pharmacologically active but has lower potency and central nervous system penetration compared to the parent drug.[4][6]
| Parameter | Value | Reference |
| Bioavailability | ~95% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 4-5 hours | [7] |
| Elimination Half-Life (t½) | 52-92 hours | [7] |
| Volume of Distribution (Vd) | 1.56 L/kg (intravenous) | [4] |
| Protein Binding | >99% | [6] |
| Metabolism | CYP2D6 and CYP3A4 | [4][5] |
| Major Metabolite | DM-3411 | [4][6] |
Pharmacodynamics
Brexpiprazole's therapeutic effects are attributed to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[4][8] This unique receptor binding profile contributes to its efficacy in treating psychosis and mood disorders with a relatively low incidence of extrapyramidal symptoms.[8]
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Dopamine D2 | 0.30 | Partial Agonist | [8] |
| Dopamine D3 | 1.1 | Partial Agonist | [8] |
| Serotonin 5-HT1A | 0.12 | Partial Agonist | [8] |
| Serotonin 5-HT2A | 0.47 | Antagonist | [8] |
| Serotonin 5-HT2B | 1.9 | Antagonist | [8] |
| Serotonin 5-HT7 | 3.7 | Antagonist | [8] |
| Adrenergic α1A | 3.8 | Antagonist | [8] |
| Adrenergic α1B | 0.17 | Antagonist | [8] |
| Adrenergic α1D | 2.6 | Antagonist | [8] |
| Adrenergic α2C | 0.59 | Antagonist | [8] |
| Histamine H1 | 19 | Antagonist | [8] |
This compound: The Impact of Deuteration and the Kinetic Isotope Effect
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[2][3] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult to break. In the context of drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can slow down the metabolic process.[3]
For this compound, the deuteration is on the piperazine ring, a common site of metabolism for many drugs.[9][10] Therefore, it is plausible that the metabolism of this compound is slower than that of Brexpiprazole. This could potentially lead to:
-
Increased Half-Life (t½): A slower rate of metabolism would result in the drug remaining in the body for a longer period.
-
Increased Area Under the Curve (AUC): Higher overall drug exposure.
-
Decreased Clearance (CL): A lower rate of removal from the body.
-
Altered Metabolite Profile: A shift in metabolic pathways, potentially favoring routes that do not involve the deuterated positions.
It is crucial to note that while these effects are theoretically possible, there is currently no publicly available data from direct comparative studies to quantify the pharmacokinetic and pharmacodynamic differences between Brexpiprazole and this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and comparative analysis of Brexpiprazole and this compound. These are intended to be illustrative and would require optimization for specific laboratory conditions.
Synthesis of this compound (Hypothetical)
The synthesis of this compound would likely follow a similar route to that of Brexpiprazole, utilizing a deuterated starting material.[11][12] A plausible approach would involve the use of piperazine-d8 as a key intermediate.
Protocol:
-
Step 1: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine-d8:
-
React 4-chlorobenzo[b]thiophene with piperazine-d8 in the presence of a suitable base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos) in a solvent such as toluene.
-
The reaction mixture is heated under reflux until completion.
-
The product is isolated and purified using standard techniques such as column chromatography.
-
-
Step 2: Coupling with 7-(4-chlorobutoxy)quinolin-2(1H)-one:
-
The 1-(Benzo[b]thiophen-4-yl)piperazine-d8 from Step 1 is reacted with 7-(4-chlorobutoxy)quinolin-2(1H)-one in a polar aprotic solvent (e.g., DMF) with a base (e.g., potassium carbonate) and a catalytic amount of potassium iodide.
-
The reaction is heated to drive the nucleophilic substitution.
-
The final product, this compound, is isolated and purified by recrystallization or column chromatography.
-
Comparative In Vitro Metabolism Assay
This protocol outlines a method to compare the metabolic stability of Brexpiprazole and this compound using human liver microsomes.[13][14]
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Prepare stock solutions of Brexpiprazole and this compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the master mix to 37°C.
-
Initiate the reaction by adding a small volume of the Brexpiprazole or this compound stock solution to the master mix to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound (Brexpiprazole or this compound) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Compare the t½ values of Brexpiprazole and this compound to determine the effect of deuteration on metabolic stability.
-
Comparative Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to compare the affinity of Brexpiprazole and this compound for a target receptor (e.g., dopamine D2 receptor).[15][16]
Protocol:
-
Receptor Preparation:
-
Prepare cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells stably transfected with the human dopamine D2 receptor).
-
-
Assay Buffer:
-
Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for the D2 receptor) to each well.
-
Add increasing concentrations of the unlabeled competitor (either Brexpiprazole or this compound) to the wells.
-
Add the receptor membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Compare the Ki values of Brexpiprazole and this compound to assess any differences in receptor binding affinity.
-
Signaling Pathways
Brexpiprazole exerts its therapeutic effects by modulating key signaling pathways downstream of dopamine D2 and serotonin 5-HT1A receptors.
Dopamine D2 Receptor Signaling
As a partial agonist, Brexpiprazole modulates the D2 receptor, which is coupled to inhibitory G-proteins (Gi/o). This leads to a normalization of dopaminergic neurotransmission.[17][18][19]
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Brexpiprazole's partial agonism at 5-HT1A receptors, also coupled to Gi/o proteins, contributes to its antidepressant and anxiolytic effects.[20][21][22]
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Conclusion
This compound is a valuable tool in the analytical quantification of Brexpiprazole. The structural difference, specifically the deuteration of the piperazine ring, introduces the potential for altered metabolic and pharmacokinetic properties due to the kinetic isotope effect. While the theoretical basis for these differences is sound, there is a notable absence of direct comparative studies in the public domain. Future research directly comparing the pharmacokinetics, metabolism, and pharmacodynamics of Brexpiprazole and this compound would be of significant interest to the drug development community, potentially offering insights into optimizing drug metabolism and enhancing therapeutic profiles.
References
- 1. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Safety of Brexpiprazole Following Multiple-Dose Administration to Japanese Patients With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 20. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Deuterium Labeling in Brexpiprazole-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic Brexpiprazole. The strategic incorporation of deuterium aims to modify the drug's metabolic profile, potentially enhancing its pharmacokinetic properties. This document details the synthesis, analytical characterization, and pharmacological context of this compound, offering valuable insights for its application in research and drug development.
Introduction to Brexpiprazole and the Rationale for Deuterium Labeling
Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It exhibits partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ and noradrenaline α₁₈/₂C receptors.[1][2] Brexpiprazole is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2]
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration. This "kinetic isotope effect" can result in a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile by altering the formation of metabolites. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of Brexpiprazole in biological samples.[3]
Synthesis and Characterization of this compound
The synthesis of this compound involves the incorporation of eight deuterium atoms into the piperazine ring of the molecule. While specific, detailed protocols for the synthesis of this compound are not publicly available, a plausible synthetic route can be constructed based on the known synthesis of Brexpiprazole and general methods for deuterium labeling.
Proposed Synthetic Pathway
The synthesis of Brexpiprazole generally involves the coupling of two key intermediates: 7-(4-chlorobutoxy)quinolin-2(1H)-one and 4-(1-Benzothiophen-4-yl)piperazine .[4] To synthesize this compound, the piperazine moiety is replaced with its deuterated analog, piperazine-d8 .
Step 1: Synthesis of Piperazine-d8
Piperazine-d8 can be synthesized through methods such as catalytic exchange of piperazine with deuterium gas (D₂) under pressure in the presence of a catalyst, or by the reduction of piperazine-2,3,5,6-tetraone with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
Step 2: Synthesis of 4-(1-Benzothiophen-4-yl)piperazine-d8
This intermediate is synthesized by the reaction of 4-chloro-1-benzothiophene with piperazine-d8.
Step 3: Synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one
This intermediate is typically synthesized from 7-hydroxyquinolin-2(1H)-one and 1-bromo-4-chlorobutane or 1,4-dichlorobutane.[5]
Step 4: Final Assembly of this compound
The final step involves the coupling of 4-(1-Benzothiophen-4-yl)piperazine-d8 with 7-(4-chlorobutoxy)quinolin-2(1H)-one to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | The molecular weight of this compound is expected to be 441.62 g/mol , an increase of 8 mass units compared to Brexpiprazole (433.59 g/mol ). High-resolution mass spectrometry can confirm the exact mass and isotopic distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation sites. | ¹H NMR spectra will show a significant reduction or absence of signals corresponding to the protons on the piperazine ring. ¹³C NMR will show characteristic shifts for the deuterated carbons. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak corresponding to this compound, with purity typically >98%. |
Pharmacological Profile and Mechanism of Action
The pharmacological profile of this compound is expected to be identical to that of Brexpiprazole, as deuterium substitution is not anticipated to alter its receptor binding affinities.
Receptor Binding Affinity
Brexpiprazole exhibits high affinity for multiple monoaminergic receptors. The following table summarizes the binding affinities (Ki) of Brexpiprazole for key human receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin 5-HT₁ₐ | 0.12 | Partial Agonist |
| Serotonin 5-HT₂ₐ | 0.47 | Antagonist |
| Dopamine D₂ | 0.30 | Partial Agonist |
| Dopamine D₃ | 1.1 | Partial Agonist |
| Adrenergic α₁₈ | 0.17 | Antagonist |
| Adrenergic α₂C | 0.59 | Antagonist |
Data sourced from DrugBank Online.[1]
Signaling Pathways
Brexpiprazole's therapeutic effects are mediated through its modulation of key signaling pathways associated with dopamine and serotonin receptors.
Caption: Brexpiprazole's partial agonism at the D2 receptor modulates G-protein coupled signaling.
Caption: Brexpiprazole's partial agonism at the 5-HT1A receptor influences downstream signaling.
Caption: Brexpiprazole antagonizes the 5-HT2A receptor, blocking its signaling cascade.
Pharmacokinetics and Metabolism
The primary motivation for deuterium labeling is to alter the pharmacokinetic profile of a drug. While direct comparative human pharmacokinetic data for Brexpiprazole versus this compound is not available, the expected effects of deuteration on metabolism can be inferred from general principles and data from the non-deuterated compound.
Pharmacokinetic Parameters of Brexpiprazole
| Parameter | Value | Reference |
| Bioavailability | ~95% | [2] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 4 hours | [2] |
| Elimination Half-life (t₁/₂) | 91 hours | [1] |
| Protein Binding | >99% | [1] |
| Metabolism | Primarily via CYP3A4 and CYP2D6 | [1][2] |
| Major Metabolite | DM-3411 (inactive) | [1] |
Expected Impact of Deuteration on Pharmacokinetics
Deuteration of the piperazine ring, a potential site of metabolism, is expected to slow the rate of metabolic clearance of Brexpiprazole.
| Parameter | Expected Effect for this compound | Rationale |
| Metabolic Clearance (CL) | Decreased | Slower rate of CYP-mediated metabolism due to the kinetic isotope effect. |
| Elimination Half-life (t₁/₂) | Increased | A decrease in clearance will lead to a longer half-life. |
| Area Under the Curve (AUC) | Increased | Slower clearance results in greater overall drug exposure. |
| Maximum Concentration (Cₘₐₓ) | Potentially Increased | May be higher due to reduced first-pass metabolism. |
Experimental Protocols
Proposed Synthesis of 4-(1-Benzothiophen-4-yl)piperazine-d8
Materials:
-
4-Chloro-1-benzothiophene
-
Piperazine-d8 dihydrochloride
-
Palladium(II) acetate
-
Tri-tert-butylphosphonium tetraphenylborate
-
Sodium tert-butoxide
-
Xylene
-
Water
-
Saline solution
-
Activated carbon
-
Concentrated hydrochloric acid
Procedure:
-
To a reaction vessel, add 4-chloro-1-benzothiophene, piperazine-d8 dihydrochloride, palladium(II) acetate, tri-tert-butylphosphonium tetraphenylborate, and sodium tert-butoxide in xylene.
-
Stir the mixture at 120-130°C for 5 hours.
-
Cool the reaction mixture to room temperature and add water. Separate the organic layer.
-
Wash the xylene layer with water and then with saline.
-
Add activated carbon, stir for 30 minutes at room temperature, and filter.
-
To the filtrate, add concentrated hydrochloric acid and stir for 30 minutes.
-
Collect the precipitated crystals by filtration and dry to obtain 4-(1-Benzothiophen-4-yl)piperazine-d8 hydrochloride.[6]
Analytical Method for Quantification of Brexpiprazole and this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for separation, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Brexpiprazole: Monitor the transition of the precursor ion (m/z 434.2) to a specific product ion.
-
This compound (Internal Standard): Monitor the transition of the precursor ion (m/z 442.2) to a specific product ion.
-
-
Data Analysis: Quantify Brexpiprazole by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
Caption: A typical workflow for the bioanalysis of Brexpiprazole using this compound as an internal standard.
Conclusion
This compound serves as an invaluable tool in the research and development of Brexpiprazole. Its primary application as an internal standard ensures the accuracy and reliability of bioanalytical methods. Furthermore, the study of its pharmacokinetic profile in comparison to the non-deuterated parent compound can provide crucial insights into the metabolic pathways of Brexpiprazole and the potential for developing next-generation antipsychotics with improved therapeutic properties. This guide provides a foundational understanding for researchers and professionals working with this important deuterated molecule.
References
- 1. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
Methodological & Application
Application Note: High-Throughput Analysis of Brexpiprazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of brexpiprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay utilizes Brexpiprazole-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation method allows for rapid sample preparation, making this protocol suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring in a research setting. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Brexpiprazole is an atypical antipsychotic agent approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. Accurate quantification of brexpiprazole in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient outcomes. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental Protocols
Materials and Reagents
-
Brexpiprazole reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Microcentrifuge
-
Calibrated pipettes and general laboratory consumables
Standard and Internal Standard Preparation
-
Brexpiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the brexpiprazole reference standard in methanol.
-
Brexpiprazole Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration curve and quality control samples.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Brexpiprazole | Q1: 434.3 m/z, Q3: 273.4 m/z[1] |
| This compound | Q1: 442.3 m/z, Q3: 273.4 m/z (or other appropriate product ion) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Data Presentation
Method Validation Summary
The method was validated for linearity, precision, and accuracy. The results are summarized below.
Table 1: Linearity of Brexpiprazole in Dog Plasma [2]
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 1000 | > 0.997 |
Table 2: Precision and Accuracy of Brexpiprazole in Dog Plasma [2]
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 8.7 | 93.5 - 101.6 | ≤ 9.8 | 92.2 - 103.9 |
| Low QC | 3 | ≤ 8.7 | 93.5 - 101.6 | ≤ 9.8 | 92.2 - 103.9 |
| Mid QC | 100 | ≤ 8.7 | 93.5 - 101.6 | ≤ 9.8 | 92.2 - 103.9 |
| High QC | 800 | ≤ 8.7 | 93.5 - 101.6 | ≤ 9.8 | 92.2 - 103.9 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS sample preparation workflow.
Brexpiprazole Metabolism Pathway
Caption: Primary metabolic pathway of brexpiprazole.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of brexpiprazole in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a research setting, supporting pharmacokinetic and therapeutic drug monitoring studies of brexpiprazole.
References
Application Note: Brexpiprazole-d8 as an Internal Standard for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brexpiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1] Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are critical for determining appropriate dosing regimens and ensuring safety and efficacy.[2] Accurate quantification of brexpiprazole in biological matrices like plasma is essential for these studies. The use of a stable isotope-labeled internal standard (IS), such as Brexpiprazole-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
This compound is a deuterated analog of brexpiprazole, which shares near-identical physicochemical properties with the parent drug.[3] This ensures it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of this compound to samples, it serves as a reliable reference to correct for variations during sample preparation and analysis, thereby enabling highly accurate and precise quantification of brexpiprazole.[3]
This document provides detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of brexpiprazole.
Experimental Protocols
Materials and Reagents
-
Analytes: Brexpiprazole, this compound (Internal Standard)
-
Biological Matrix: Human or animal plasma (K2-EDTA)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade)
-
Reagents: Formic Acid, Ammonium Formate, Ammonium Hydroxide
Instrumentation
-
Liquid Chromatography: UPLC or HPLC system (e.g., Shimadzu, Waters)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters)
-
Analytical Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Brexpiprazole and this compound in an appropriate solvent (e.g., DMSO or Methanol) to obtain a final concentration of 1 mg/mL.
-
Working Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with 50:50 Acetonitrile/Water.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the Brexpiprazole working stock with blank plasma to prepare calibration standards covering the desired analytical range (e.g., 0.5-100 ng/mL).[5] Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard (IS) Working Solution: Dilute the this compound working stock to a fixed concentration (e.g., 5 ng/mL) in Acetonitrile. This solution will be used for protein precipitation.
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).
Protocol 4.1: Protein Precipitation (PPT)
This method is fast and efficient, suitable for high-throughput analysis.[6][7]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (e.g., 5 ng/mL this compound in Acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 4.2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract by removing more interfering matrix components.[8]
-
Condition an SPE plate (e.g., Strata-X-CW) with 200 µL of Methanol, followed by 200 µL of Water.
-
Pre-treat 100 µL of plasma sample by diluting with 200 µL of 25 mM Ammonium Formate buffer (pH ~3.5). Add the internal standard to this mixture.
-
Load the entire pre-treated sample onto the SPE plate.
-
Wash the plate with 200 µL of 25 mM Ammonium Formate buffer, followed by 200 µL of 50:50 Methanol/Water.
-
Dry the plate for 1-2 minutes.
-
Elute the analytes with 2 x 50 µL aliquots of 5% Ammonium Hydroxide in Methanol.
-
The eluate can be injected directly for analysis.
LC-MS/MS Analytical Method
The following table summarizes typical LC-MS/MS conditions for the analysis of Brexpiprazole using this compound as an internal standard.
| Parameter | Condition |
| LC System | UPLC or High-Performance LC System |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[5] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[5] |
| Mobile Phase B | Methanol[5] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
| Gradient | Linear gradient optimized for analyte separation |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| MRM Transition (Brexpiprazole) | Q1: 434.2 m/z → Q3: 275.1 m/z (example) |
| MRM Transition (this compound) | Q1: 442.2 m/z → Q3: 283.1 m/z (example) |
Note: MRM transitions should be optimized in-house for the specific instrument used.
Method Validation Summary
A bioanalytical method using this compound should be validated according to regulatory guidelines. The table below summarizes typical performance characteristics reported for such a method.[6]
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL[6] |
| Intra-batch Precision (%CV) | < 6.0%[6] |
| Inter-batch Precision (%CV) | < 6.0%[6] |
| Accuracy (%RE) | -14.2% to +11.6%[6] |
| Recovery | > 80%[5] |
| Stability | Stable during sample preparation and analysis processes[6] |
Application in a Pharmacokinetic Study
The validated LC-MS/MS method can be applied to determine the concentration of brexpiprazole in plasma samples collected at various time points after drug administration.
Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (T½) can then be calculated from the resulting concentration-time data.[9] Studies have shown that brexpiprazole reaches peak plasma concentrations within four hours of oral administration and has a long terminal half-life of approximately 91 hours.[1][2] The use of this compound ensures the data underpinning these critical calculations is both accurate and reliable.
Conclusion
This compound is an ideal internal standard for the quantification of brexpiprazole in biological matrices for pharmacokinetic research. Its use in a validated LC-MS/MS method allows for high precision, accuracy, and reliability, which are paramount for making informed decisions in drug development and clinical practice. The protocols outlined provide a robust framework for researchers to establish and validate their own bioanalytical methods.
References
- 1. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
- 2. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. Pharmacokinetics and Safety of Brexpiprazole Following Multiple-Dose Administration to Japanese Patients With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Brexpiprazole in Human Plasma using a Validated LC-MS/MS Method with Brexpiprazole-d8 as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of brexpiprazole in human plasma. The method utilizes brexpiprazole-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer in positive ionization mode. The method has been validated and is suitable for pharmacokinetic studies and therapeutic drug monitoring of brexpiprazole.
Introduction
Brexpiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[2][3][4][5] Monitoring plasma concentrations of brexpiprazole is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This document provides a detailed protocol for the quantification of brexpiprazole in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Brexpiprazole reference standard
-
This compound internal standard[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Brexpiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of brexpiprazole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the brexpiprazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.
Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Pipette 50 µL of plasma into each tube.
-
Add 10 µL of the this compound internal standard working solution to all tubes except the blank.
-
To the blank tube, add 10 µL of 50:50 (v/v) acetonitrile:water.
-
Add 150 µL of acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate[8][9][10]
-
Flow Rate: 0.4 mL/min[8]
-
Injection Volume: 5 µL[10]
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-4.0 min: 20% B
-
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Brexpiprazole: m/z 434.3 → 273.4[8]
-
This compound: m/z 442.3 → 281.4 (Predicted)
-
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of brexpiprazole in human plasma.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.[9][10]
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[11] |
| Intra-day Precision (%CV) | < 6.0%[11] |
| Inter-day Precision (%CV) | < 6.0%[11] |
| Accuracy (%RE) | -14.2% to 11.6%[11] |
| Recovery | > 81.0%[7] |
| Matrix Effect | No significant matrix effects observed[7] |
Table 1: Summary of Method Validation Parameters.
Stability
Brexpiprazole and its major metabolite were found to be stable during the sample preparation and analytical processes.[11]
Workflow Diagram
Caption: Experimental workflow for brexpiprazole quantification.
Brexpiprazole Signaling Pathway
References
- 1. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. sussex-research.com [sussex-research.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brexpiprazole-d8 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole is an atypical antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. Therapeutic Drug Monitoring (TDM) of brexpiprazole is crucial for optimizing therapeutic outcomes, ensuring patient adherence, and minimizing adverse effects by maintaining drug concentrations within the therapeutic window.[1][2][3][4] Brexpiprazole-d8, a stable isotope-labeled internal standard, is essential for the accurate quantification of brexpiprazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6] These application notes provide a detailed protocol for the determination of brexpiprazole in human plasma using LC-MS/MS with this compound as an internal standard.
Mechanism of Action
Brexpiprazole's therapeutic effects are attributed to its unique pharmacological profile, acting as a serotonin-dopamine activity modulator (SDAM).[7] It exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonist activity at serotonin 5-HT2A receptors.[8][7][9] This modulation of dopaminergic and serotonergic pathways is believed to stabilize neurotransmission in key brain circuits implicated in psychosis and mood disorders.
Experimental Protocol: Quantification of Brexpiprazole in Human Plasma
This protocol outlines a validated LC-MS/MS method for the determination of brexpiprazole in human plasma.
Materials and Reagents
-
Brexpiprazole analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of brexpiprazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the brexpiprazole stock solution with methanol/water (50:50, v/v) to prepare working standard solutions for calibration curve and QC samples.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.5 to 100 ng/mL.[10]
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 40, and 80 ng/mL) in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[11][12] |
| Gradient | 0-0.5 min, 20% B; 0.5-2.0 min, 20-95% B; 2.0-2.5 min, 95% B; 2.5-2.6 min, 95-20% B; 2.6-3.0 min, 20% B |
| Injection Volume | 5 µL[12] |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Brexpiprazole: m/z 434.2 → 276.1; this compound: m/z 442.2 → 284.1 |
Data Analysis
Quantification is performed using a calibration curve constructed by plotting the peak area ratio of brexpiprazole to this compound against the nominal concentration of the calibration standards. The concentration of brexpiprazole in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The described LC-MS/MS method should be fully validated according to regulatory guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | > 0.99 | > 0.995[11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, Precision < 20%, Accuracy ± 20% | 0.5 ng/mL[5][10] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 11.5%[10] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 11.5%[10] |
| Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -10.6% to 12.3%[10] |
| Recovery (%) | Consistent, precise, and reproducible | > 81.0%[10] |
| Matrix Effect | Within acceptable limits | No obvious matrix effects observed[10] |
| Stability | Analyte stable under various storage and handling conditions | Stable under all tested conditions[10] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug monitoring of brexpiprazole in human plasma. This detailed protocol and the associated performance data demonstrate the suitability of this approach for clinical and research applications, aiding in the optimization of patient therapy.
References
- 1. Current Status of Therapeutic Drug Monitoring in Mental Health Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Protocol for the Preparation of Brexpiprazole-d8 Standard Solutions
Introduction
This document provides a detailed protocol for the preparation of standard solutions of Brexpiprazole-d8. This compound is the deuterated analog of Brexpiprazole, an atypical antipsychotic medication.[1][2] It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative determination of Brexpiprazole in biological matrices.[3] Accurate preparation of standard solutions is critical for the precision and reliability of such analytical methods.[4]
This protocol outlines the necessary materials, equipment, and step-by-step procedures for the preparation of stock and working standard solutions of this compound.
Materials and Equipment
Chemicals and Reagents
-
Dimethyl sulfoxide (DMSO), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Acetonitrile, HPLC grade or equivalent
-
Purified water (e.g., Milli-Q or equivalent)
-
Formic acid (optional, for LC-MS applications)
Equipment
-
Analytical balance (4-5 decimal places)
-
Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL, 50 mL, 100 mL)
-
Pipettes (calibrated) of various sizes
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Safety Precautions
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1 mg of this compound solid into a clean, tared weighing vessel.
-
Dissolution: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of DMSO (approximately 0.5 mL) to the volumetric flask to dissolve the solid. This compound is soluble in DMSO.[3]
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. A sonicator can be used for a short period if necessary.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 1 mL with DMSO.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C for long-term stability.[7]
Preparation of Intermediate and Working Standard Solutions
Intermediate and working standard solutions are prepared by serial dilution of the stock solution with an appropriate solvent. The choice of solvent will depend on the analytical method (e.g., a mixture of acetonitrile and water for LC-MS).
Example: Preparation of a 10 µg/mL Intermediate Standard Solution
-
Allow the 1 mg/mL stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the desired solvent (e.g., 50:50 acetonitrile:water).
-
Mix thoroughly by inverting the flask multiple times.
Example: Preparation of a 100 ng/mL Working Standard Solution
-
Allow the 10 µg/mL intermediate standard solution to equilibrate to room temperature.
-
Pipette 100 µL of the 10 µg/mL intermediate standard solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the desired solvent.
-
Mix thoroughly by inverting the flask multiple times. This working solution can be used for spiking calibration standards and quality control samples.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound standard solutions.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₂₅H₁₉D₈N₃O₂S | [3][6] |
| Molecular Weight | 441.62 g/mol | [8][9] |
| Purity | ≥95% | [5][6] |
| Storage Temperature (Solid) | +4°C or -20°C | [5][7] |
| Stock Solution | ||
| Concentration | 1 mg/mL | Protocol |
| Solvent | DMSO | [3] |
| Storage Temperature | -20°C | [7] |
| Working Solutions | ||
| Concentration Range | 1 ng/mL - 1000 ng/mL | Protocol |
| Diluent | Acetonitrile/Water or Methanol | [1][10] |
| Stability of Analytical Solutions | Stable for up to 26 hours at 25°C | [1] |
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for this compound Standard Solution Preparation.
Conclusion
This protocol provides a comprehensive guide for the preparation of this compound standard solutions. Adherence to these procedures will ensure the accuracy and consistency of analytical results. The provided workflow and data table serve as quick references for researchers and analysts in drug development and clinical research settings.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach - INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT [openrgate.org]
- 3. caymanchem.com [caymanchem.com]
- 4. "Method development and validation of brexpiprazole by spectroscopy and chromatography." [wisdomlib.org]
- 5. This compound | CAS 1427049-19-1 | LGC Standards [lgcstandards.com]
- 6. This compound | CAS 1427049-19-1 | LGC Standards [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 依匹哌唑-D8 溶液 100 μg/mL (Acetonitrile: Water with 1% 1M HCl (50:50) (v/v)), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for Bioequivalence Studies of Brexpiprazole Formulations Using Brexpiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole is an atypical antipsychotic agent, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. It is approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. To ensure therapeutic equivalence between a new generic formulation and the innovator product, or between different formulations of the drug, bioequivalence (BE) studies are essential.
These studies are designed to compare the rate and extent of absorption of the active pharmaceutical ingredient from the test and reference formulations under standardized conditions. A critical component of these studies is the accurate quantification of brexpiprazole in biological matrices, typically plasma. This is achieved using a validated bioanalytical method, most commonly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). To account for variability during sample processing and analysis, a stable isotope-labeled internal standard (IS) is employed. Brexpiprazole-d8, a deuterated analog of brexpiprazole, is the ideal internal standard for this purpose due to its similar physicochemical properties and co-eluting chromatographic behavior with the analyte, ensuring high accuracy and precision of the analytical method.[1]
This document provides detailed application notes and protocols for conducting bioequivalence studies of brexpiprazole formulations, with a focus on the use of this compound as an internal standard.
Bioanalytical Method for Brexpiprazole Quantification
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The following protocol outlines a typical LC-MS/MS method for the quantification of brexpiprazole in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes: Brexpiprazole reference standard, this compound (internal standard)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (analytical grade), Water (deionized, 18 MΩ·cm)
-
Biological Matrix: Drug-free human plasma
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of brexpiprazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the brexpiprazole stock solution with a methanol/water (1:1, v/v) mixture to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 25 µL of methanol is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Brexpiprazole: m/z 434.2 → 273.2This compound: m/z 442.2 → 281.2 |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters and typical acceptance criteria are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of brexpiprazole and this compound in blank plasma from at least six different sources. |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99 over the concentration range (e.g., 0.1 - 100 ng/mL). Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation). |
| Accuracy and Precision | Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% of the nominal value (±20% at LLOQ). This should be assessed at a minimum of four QC levels (LLOQ, low, medium, and high). |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma. The CV of the matrix factor should be ≤15%. |
| Recovery | The extraction recovery of brexpiprazole and this compound should be consistent, precise, and reproducible. |
| Stability | Brexpiprazole stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in processed samples. Analyte concentration should not deviate by more than ±15% from the nominal concentration. |
Bioequivalence Study Protocol
A typical bioequivalence study for a brexpiprazole formulation would follow a single-dose, randomized, two-period, two-sequence, crossover design in healthy adult volunteers under fasting conditions.
Study Design
-
Study Population: Healthy male and non-pregnant, non-lactating female subjects, aged 18-55 years.
-
Design: Randomized, open-label, two-treatment, two-period, crossover.
-
Treatments:
-
Test (T): Generic/new brexpiprazole formulation.
-
Reference (R): Innovator brexpiprazole formulation (e.g., Rexulti®).
-
-
Dose: A single oral dose of a selected strength (e.g., 2 mg).
-
Washout Period: A washout period of at least 10 times the half-life of brexpiprazole (approximately 91 hours) should be maintained between the two periods. A 28-day washout period is commonly used.[1]
-
Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for brexpiprazole from the plasma concentration-time data for each subject:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
-
-
Statistical Analysis:
-
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are log-transformed (natural log).
-
An analysis of variance (ANOVA) is performed on the log-transformed data to assess the effects of sequence, period, treatment, and subject.
-
The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ are calculated.
-
-
Bioequivalence Criteria: The test formulation is considered bioequivalent to the reference formulation if the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[1]
Data Presentation
The results of the bioequivalence study should be presented in a clear and concise manner. The following tables provide examples of how to summarize the demographic, pharmacokinetic, and statistical data.
Table 1: Subject Demographics
| Characteristic | Mean ± SD (Range) or N (%) |
| Number of Subjects (N) | 30 |
| Age (years) | 28.5 ± 5.2 (20 - 40) |
| Height (cm) | 175.3 ± 6.8 (165 - 188) |
| Weight (kg) | 70.2 ± 8.1 (58 - 85) |
| Body Mass Index ( kg/m ²) | 22.8 ± 1.9 (19.5 - 26.1) |
| Sex (Male/Female) | 30 (100%) / 0 (0%) |
Table 2: Pharmacokinetic Parameters of Brexpiprazole (Test vs. Reference Formulation)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 15.8 ± 3.9 | 16.1 ± 4.2 |
| AUC0-t (ng·h/mL) | 485.6 ± 112.3 | 490.2 ± 118.7 |
| AUC0-∞ (ng·h/mL) | 510.4 ± 120.1 | 515.8 ± 125.4 |
| Tmax (h) (Median [Range]) | 4.0 [2.0 - 6.0] | 4.0 [2.0 - 6.0] |
| t½ (h) | 90.5 ± 15.3 | 91.2 ± 16.1 |
Table 3: Statistical Analysis of Bioequivalence
| Parameter | Geometric Mean Ratio (Test/Ref) (%) | 90% Confidence Interval (%) | Bioequivalence Conclusion |
| Cmax | 98.14 | 92.50 - 104.15 | Passes |
| AUC0-t | 99.06 | 94.88 - 103.42 | Passes |
| AUC0-∞ | 98.95 | 94.75 - 103.35 | Passes |
Note: The data presented in these tables are representative and for illustrative purposes only.
Visualizations
Experimental Workflow for a Brexpiprazole Bioequivalence Study
Caption: Workflow of a brexpiprazole bioequivalence study.
Role of this compound as an Internal Standard
Caption: Use of an internal standard in bioanalysis.
References
Application Notes and Protocols: The Use of Brexpiprazole-d8 in Preclinical and Clinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic brexpiprazole, in both preclinical and clinical drug development. Detailed protocols for its application as an internal standard in pharmacokinetic studies are provided, alongside a summary of relevant clinical trial data for brexpiprazole.
Introduction to Brexpiprazole and the Role of a Deuterated Internal Standard
Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Its pharmacological profile includes partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A and noradrenaline α1B/2C receptors.[1]
In drug development, understanding a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical. Accurate quantification of the drug in biological matrices is essential for these studies. This compound serves as an ideal internal standard for the bioanalysis of brexpiprazole.[2] Its near-identical chemical and physical properties to brexpiprazole, with a distinct mass due to the deuterium atoms, allow for precise and accurate quantification by mass spectrometry, correcting for variations in sample preparation and instrument response.[2]
Preclinical Applications of this compound
The primary application of this compound in the preclinical phase is as an internal standard for the quantitative analysis of brexpiprazole in biological samples from animal studies. These studies are fundamental in characterizing the pharmacokinetic profile and establishing a dose-response relationship before moving to human trials.
Key Preclinical Experiments Utilizing this compound:
-
Pharmacokinetic (PK) Studies: Determining key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life in animal models (e.g., rats, dogs).
-
Bioavailability Studies: Assessing the fraction of an administered dose of brexpiprazole that reaches the systemic circulation.
-
Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the pharmacokinetics of brexpiprazole.
-
Toxicokinetic (TK) Studies: Relating the systemic exposure of brexpiprazole to toxicity findings in preclinical safety studies.
Clinical Applications of this compound
In the clinical phase, this compound continues to be the internal standard of choice for the bioanalysis of brexpiprazole in human plasma or serum samples. This is crucial for:
-
Phase I Clinical Trials: Characterizing the safety, tolerability, and pharmacokinetics of brexpiprazole in healthy volunteers.
-
Phase II/III Clinical Trials: Establishing the efficacy and safety of brexpiprazole in patient populations and correlating drug exposure with clinical outcomes.
-
Therapeutic Drug Monitoring (TDM): In some clinical settings, monitoring plasma concentrations of brexpiprazole to optimize dosing and minimize adverse effects.
Quantitative Data from Brexpiprazole Clinical Trials
The following tables summarize efficacy data from key Phase 3 clinical trials of brexpiprazole.
Table 1: Efficacy of Brexpiprazole in Acute Schizophrenia (6-Week, Randomized, Double-Blind, Placebo-Controlled Trial - NCT01396421) [3][4]
| Outcome Measure | Placebo (n=184) | Brexpiprazole 2 mg/day (n=182) | Brexpiprazole 4 mg/day (n=185) |
| PANSS Total Score | |||
| Baseline (Mean) | 95.2 | 95.2 | 95.2 |
| Change from Baseline at Week 6 (Mean) | -12.00 | -20.72 | -19.64 |
| Treatment Difference vs. Placebo | - | -8.72 | -7.64 |
| CGI-S Score | |||
| Baseline (Mean) | 4.9 | 4.9 | 4.9 |
| Change from Baseline at Week 6 (Mean) | -0.86 | -1.19 | -1.24 |
| Treatment Difference vs. Placebo | - | -0.33 | -0.38 |
PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression - Severity Statistically significant difference (p<0.05)
Table 2: Efficacy of Brexpiprazole in Agitation Associated with Alzheimer's Dementia (12-Week, Randomized, Double-Blind, Placebo-Controlled Trial) [5][6]
| Outcome Measure | Placebo (n=117) | Brexpiprazole 2 or 3 mg/day (n=228) |
| CMAI Total Score | ||
| Change from Baseline at Week 12 (LSMD) | - | -5.32 |
| p-value vs. Placebo | - | 0.0026 |
| CGI-S Score for Agitation | ||
| Change from Baseline at Week 12 (LSMD) | - | -0.27 |
| p-value vs. Placebo | - | 0.0078 |
CMAI: Cohen-Mansfield Agitation Inventory; CGI-S: Clinical Global Impression - Severity; LSMD: Least Squares Mean Difference Statistically significant difference (p<0.05)
Experimental Protocols
Protocol 1: Quantitative Analysis of Brexpiprazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical method for the determination of brexpiprazole concentrations in human plasma for pharmacokinetic analysis.
1. Materials and Reagents:
-
Brexpiprazole reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare stock solutions of brexpiprazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the brexpiprazole stock solution with 50% methanol to prepare working standard solutions for the calibration curve (e.g., ranging from 0.5 to 100 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 10 ng/mL).
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
-
Mass Spectrometry (Positive Ion Mode):
-
MRM Transitions:
-
Brexpiprazole: m/z 434.3 → 273.4
-
This compound: m/z 442.3 → 281.4 (example, will vary based on deuteration pattern)
-
-
6. Data Analysis:
-
Integrate the peak areas for brexpiprazole and this compound.
-
Calculate the peak area ratio (brexpiprazole/Brexpiprazole-d8).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression.
-
Determine the concentration of brexpiprazole in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Brexpiprazole's multimodal mechanism of action.
Caption: Workflow for a typical pharmacokinetic study.
Caption: Sample preparation for LC-MS/MS analysis.
References
- 1. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Brexpiprazole for the Treatment of Acute Schizophrenia: A 6-Week Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Otsuka Pharmaceutical and Lundbeck Present Positive Data From Multiple Phase 3 Studies Showing Brexpiprazole Significantly Improved Symptoms of Agitation in Patients with Alzheimer's Dementia at the 2022 Clinical Trials for Alzheimer’s Disease Congress | Otsuka US [otsuka-us.com]
Application Notes and Protocols for Brexpiprazole-d8 in CYP-Mediated Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole is an atypical antipsychotic agent metabolized primarily by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4.[1] Understanding the metabolic profile of brexpiprazole is crucial for predicting drug-drug interactions, assessing patient variability in drug response, and ensuring therapeutic efficacy and safety. Brexpiprazole-d8, a deuterated analog of brexpiprazole, serves as an ideal internal standard for the quantitative analysis of brexpiprazole and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Its chemical identity to the parent compound ensures similar extraction efficiency and chromatographic behavior, while its mass difference allows for precise and accurate quantification.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in studies of brexpiprazole metabolism by CYP enzymes.
Data Presentation
Table 1: Inhibitory Potential of Brexpiprazole on Major CYP Isoforms
| CYP Isoform | IC50 (μmol/L) | Inhibitory Potential |
| CYP2B6 | 8.19 | Moderate |
| CYP2C9 | >13 | Weak |
| CYP2C19 | >13 | Weak |
| CYP2D6 | >13 | Weak |
| CYP3A4 | >13 | Weak |
Source: In vitro investigation of brexpiprazole and its metabolite, DM-3411.
Table 2: Contribution of CYP Isoforms to Brexpiprazole Metabolism
| CYP Isoform | Contribution to Metabolism | Primary Metabolite |
| CYP2D6 | Major | DM-3411 (S-oxide) |
| CYP3A4 | Major | DM-3411 (S-oxide) |
Source: Brexpiprazole is primarily metabolized by CYP2D6 and CYP3A4.[1]
Experimental Protocols
In Vitro Metabolism of Brexpiprazole using Human Liver Microsomes (HLM)
This protocol describes the procedure for assessing the metabolism of brexpiprazole in vitro using pooled human liver microsomes. This compound is used as an internal standard for accurate quantification of the remaining parent drug.
Materials and Reagents:
-
Brexpiprazole
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Purified Water (e.g., Milli-Q)
-
Microcentrifuge tubes
-
Incubator shaker (37°C)
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of brexpiprazole (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
From the stock solutions, prepare working solutions of brexpiprazole at various concentrations in the incubation buffer (Potassium Phosphate Buffer).
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium Phosphate Buffer (to make up the final volume)
-
Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
-
Brexpiprazole working solution (final concentration, e.g., 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (final concentration, e.g., 100 nM).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis for Quantification of Brexpiprazole
This protocol provides a representative method for the quantification of brexpiprazole using this compound as an internal standard.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Brexpiprazole: m/z 434.2 → 221.1 (Quantifier), 434.2 → 193.1 (Qualifier)
-
This compound: m/z 442.2 → 229.1 (Quantifier)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Note: The specific MRM transitions and ion source parameters should be optimized for the instrument in use.
Visualizations
Caption: Experimental workflow for in vitro metabolism of brexpiprazole.
Caption: Primary metabolic pathway of brexpiprazole.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Brexpiprazole-d8 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Brexpiprazole-d8 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of Brexpiprazole?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of Brexpiprazole, components of biological matrices like plasma or urine, such as phospholipids, salts, and metabolites, can interfere with the ionization of Brexpiprazole and its deuterated internal standard (IS), this compound. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the assay.[1][3]
Q2: I am observing low signal intensity for my this compound internal standard. What are the potential causes?
A2: Low signal intensity for this compound can stem from several factors:
-
Ion Suppression: This is a primary cause, where matrix components co-eluting with the internal standard inhibit its ionization.[4]
-
Chromatographic Separation from Analyte: A slight difference in retention time between Brexpiprazole and this compound (the "deuterium isotope effect") can lead to them experiencing different degrees of ion suppression if they elute in a region of the chromatogram with significant matrix interference.[4]
-
Suboptimal Concentration: If the concentration of the internal standard is significantly lower than that of the analyte, its signal may be suppressed by the analyte itself.[4]
-
Standard Quality and Purity: Low chemical or isotopic purity of the deuterated standard can result in a weaker signal for the target ion.[4]
-
Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions can lower its effective concentration.[4]
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions.[4][5]
Q3: How can I experimentally determine if matrix effects are the cause of the issues with my this compound signal?
A3: A post-extraction spike analysis is a standard experiment to quantify the extent of matrix effects.[4][6] This involves comparing the signal of this compound in a clean solution to its signal when spiked into an extracted blank matrix sample. A significant difference in signal intensity between the two indicates the presence of ion suppression or enhancement.
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
This guide outlines the experimental protocol for a post-extraction spike analysis to determine the presence and magnitude of matrix effects on this compound.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[4]
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation:
| %ME Value | Interpretation | Potential Impact on Brexpiprazole Assay |
| < 85% | Significant Ion Suppression | Underestimation of Brexpiprazole concentration. |
| 85% - 115% | Minimal to No Matrix Effect | Assay results are likely reliable. |
| > 115% | Significant Ion Enhancement | Overestimation of Brexpiprazole concentration. |
Example Data:
| Sample Set | Description | Mean Peak Area of this compound (n=3) | Calculated %ME |
| A | Neat Solution | 850,000 | - |
| B | Post-Extraction Spike | 510,000 | 60% |
In this example, the calculated %ME of 60% indicates significant ion suppression.
Troubleshooting Workflow for Matrix Effects
Caption: A flowchart for troubleshooting matrix effects.
Guide 2: Mitigation Strategies for Matrix Effects
If significant matrix effects are identified, the following strategies can be employed to minimize their impact on your Brexpiprazole analysis.
1. Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This technique can selectively isolate Brexpiprazole and this compound while removing a significant portion of matrix components like phospholipids.[1][7]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up the sample. A validated LLE method has been used for the determination of brexpiprazole in dog plasma.[8]
-
Protein Precipitation: While simple, this method is less effective at removing phospholipids, a major cause of ion suppression in bioanalysis.
2. Modify Chromatographic Conditions: The aim is to chromatographically separate Brexpiprazole and this compound from the co-eluting matrix interferences.
-
Change the HPLC Column: Using a column with a different stationary phase chemistry can alter the retention of both the analytes and interfering compounds.
-
Adjust the Mobile Phase Gradient: Modifying the gradient profile can improve the resolution between the analytes and matrix components.[3]
-
Employ a Divert Valve: A divert valve can be used to direct the initial and final portions of the chromatographic run, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer.[9]
3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3][9] However, this approach is only feasible if the assay has sufficient sensitivity to detect the diluted Brexpiprazole concentration.
Mitigation Strategy Selection
Caption: Key strategies to mitigate matrix effects.
Brexpiprazole Metabolism and Potential Interferences
Brexpiprazole is metabolized in vivo, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[10][11] This metabolic activity produces various metabolites, which can potentially interfere with the analysis of the parent drug.[10] A major metabolite found in animals and humans is DM-3411.[11] When developing a bioanalytical method, it is crucial to ensure that the chromatographic conditions can separate Brexpiprazole and this compound from these metabolites to avoid any potential cross-talk or interference in the mass spectrometer.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Brexpiprazole and Brexpiprazole-d8 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Brexpiprazole and its deuterated internal standard, Brexpiprazole-d8.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Brexpiprazole from this compound?
A1: The primary challenge lies in the high structural similarity between Brexpiprazole and its deuterated analog, this compound. Deuterium substitution results in very subtle differences in physicochemical properties. In reversed-phase liquid chromatography (RPLC), this often leads to co-elution or very minimal separation, a phenomenon attributed to the "chromatographic isotope effect."[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can cause minor differences in polarity and interaction with the stationary phase.[1]
Q2: Is baseline separation of Brexpiprazole and this compound always necessary?
A2: Not necessarily. For bioanalytical methods using tandem mass spectrometry (LC-MS/MS), co-elution is often acceptable because the mass difference allows for selective detection and quantification. However, if you are using a UV detector or if there is a risk of ion suppression or enhancement due to matrix effects, achieving chromatographic separation is highly recommended for robust and accurate quantification.[1]
Q3: What is the "chromatographic isotope effect" and how can I use it to my advantage?
A3: The chromatographic isotope effect refers to the difference in retention behavior between a compound and its isotopically labeled counterpart.[2][3][4] In RPLC, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogs.[1] This is because the C-D bond is less polarizable than the C-H bond, leading to weaker van der Waals interactions with the non-polar stationary phase. By optimizing your chromatographic conditions, you can amplify this subtle effect to achieve separation.
Q4: What are the key parameters to focus on when optimizing the separation?
A4: The most influential parameters for separating isotopic compounds are the mobile phase composition (including organic modifier, pH, and additives), the stationary phase chemistry, the column temperature, and the gradient slope.[3][5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the method development for separating Brexpiprazole and this compound.
Problem 1: Complete Co-elution of Brexpiprazole and this compound
Possible Causes:
-
The current chromatographic conditions are not selective enough to resolve the two compounds.
-
The chosen stationary phase does not provide sufficient interaction differences.
Troubleshooting Steps:
-
Modify the Gradient:
-
Decrease the gradient slope (make it shallower) around the elution time of the analytes. A slower change in the mobile phase composition can enhance the resolution of closely eluting peaks.[1][6]
-
Introduce an isocratic hold at a specific organic modifier concentration where the separation begins to appear.
-
-
Change the Organic Modifier:
-
If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity.
-
-
Adjust the Mobile Phase pH:
-
Evaluate Different Stationary Phases:
-
Experiment with columns of different chemistry (e.g., C8, Phenyl-Hexyl, or embedded polar group phases) in addition to the standard C18.[1] Phenyl phases, for instance, can offer different selectivity based on pi-pi interactions.
-
-
Optimize the Column Temperature:
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary interactions between the analyte and the stationary phase.
-
Column overload.
-
Inappropriate sample solvent.
Troubleshooting Steps:
-
Adjust Mobile Phase pH:
-
For basic compounds like Brexpiprazole, using a mobile phase with a pH 2-3 units below its pKa can improve peak shape by ensuring it is in a single ionic form.
-
Alternatively, working at a higher pH (e.g., pH 8-10 with a suitable hybrid-silica column) can also yield good peak shapes for basic analytes.
-
-
Use Mobile Phase Additives:
-
A small amount of an amine additive, like triethylamine (TEA) or dimethyloctylamine (DMOA), in the mobile phase can mask active silanol groups on the stationary phase and reduce peak tailing.
-
-
Reduce Injection Volume or Sample Concentration:
-
Injecting a smaller volume or diluting the sample can prevent column overload, which is a common cause of peak fronting.[9]
-
-
Ensure Sample Solvent Compatibility:
-
The sample solvent should be weaker than or of similar strength to the initial mobile phase to ensure proper peak focusing at the head of the column.[9]
-
Problem 3: Inconsistent Retention Times
Possible Causes:
-
Inadequate column equilibration between injections.
-
Changes in mobile phase composition over time.
-
Fluctuations in column temperature.
Troubleshooting Steps:
-
Increase Equilibration Time:
-
Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
-
Prepare Fresh Mobile Phase:
-
Prepare fresh mobile phases daily to avoid changes in composition due to evaporation of the organic component.
-
-
Use a Column Thermostat:
-
Maintain a constant and consistent column temperature using a column oven to minimize retention time drift.[8]
-
Experimental Protocols
Starting Method Conditions for Brexpiprazole Analysis
The following table summarizes typical starting conditions for the analysis of Brexpiprazole based on published methods. These can be used as a foundation for developing the separation of Brexpiprazole and this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5% to 95% B in 10 min | 40% to 80% B in 15 min | 30% to 70% B in 12 min |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 25 °C | 35 °C |
| Detection | UV at 215 nm | UV at 214 nm | UV at 216 nm |
| Injection Volume | 10 µL | 20 µL | 15 µL |
| Reference | [2][4] | [3][10] | [9][11] |
Systematic Approach to Method Optimization
The following workflow illustrates a systematic approach to optimize the separation of Brexpiprazole and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Minimizing isotopic cross-talk between Brexpiprazole and Brexpiprazole-d8
Welcome to the Technical Support Center for the analysis of Brexpiprazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Brexpiprazole and its deuterated internal standard, Brexpiprazole-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A primary focus of this guide is to address the challenge of minimizing isotopic cross-talk, ensuring accurate and reliable data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Brexpiprazole and this compound analysis?
A1: Isotopic cross-talk refers to the interference caused by the natural isotopic abundance of Brexpiprazole contributing to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. Brexpiprazole has a molecular formula of C₂₅H₂₇N₃O₂S. Due to the natural abundance of isotopes like Carbon-13 (¹³C), a small percentage of unlabeled Brexpiprazole molecules will have a mass that is several mass units higher than the monoisotopic mass. If the mass difference between Brexpiprazole and this compound is not substantial, the isotopic peaks of Brexpiprazole can overlap with the mass of the SIL-IS. This overlap can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.[1][2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for Brexpiprazole analysis?
A2: A SIL-IS is the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte.[3] This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in the analytical process. This compound is an ideal internal standard for Brexpiprazole as it co-elutes with the analyte, providing the most accurate correction for any analytical variations.[4]
Q3: What are the potential consequences of unaddressed isotopic cross-talk?
A3: Unaddressed isotopic cross-talk can lead to several issues, including:
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Inaccurate quantification: An artificially high internal standard signal will cause the calculated concentration of the analyte to be underestimated.
-
Non-linear calibration curves: The cross-talk is often more pronounced at higher analyte concentrations, leading to a non-linear relationship between the analyte concentration and the response ratio.[5][6]
-
Poor assay precision and accuracy: The variability in the extent of cross-talk can lead to poor reproducibility of quality control (QC) samples.
Q4: How can I determine if isotopic cross-talk is affecting my assay?
A4: You can assess isotopic cross-talk by performing the following experiments:
-
Zero Sample Analysis: Analyze a blank matrix sample fortified with the highest concentration of Brexpiprazole from your calibration curve but without any this compound. Monitor the MRM transition for this compound. Any significant signal detected at the retention time of Brexpiprazole indicates cross-talk.
-
Internal Standard Purity Check: Analyze a solution containing only this compound. Monitor the MRM transition for Brexpiprazole. A signal at the retention time of Brexpiprazole would indicate the presence of unlabeled analyte as an impurity in the internal standard.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of Brexpiprazole when using this compound as an internal standard.
Issue 1: Non-linear calibration curve, particularly at higher concentrations.
-
Potential Cause: Significant isotopic cross-talk from high concentrations of Brexpiprazole to the this compound channel.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: While Brexpiprazole and this compound are expected to co-elute, ensuring baseline separation from other matrix components can improve signal-to-noise and overall data quality.
-
Select Optimal MRM Transitions:
-
Rationale: The choice of precursor and product ions can influence the degree of isotopic overlap.
-
Protocol: Infuse standard solutions of both Brexpiprazole and this compound into the mass spectrometer to determine the most abundant and specific precursor ([M+H]⁺) and product ions. For this compound, select a product ion that ideally retains the deuterium labels to maximize the mass difference from any potential fragments of Brexpiprazole.[1]
-
-
Adjust Internal Standard Concentration:
-
Rationale: A higher concentration of the internal standard can minimize the relative contribution of the cross-talk signal from the analyte.[7]
-
Protocol: Prepare and analyze calibration curves with different concentrations of this compound to find the optimal concentration that improves linearity without introducing other issues like detector saturation.
-
-
Issue 2: Poor precision and accuracy in quality control (QC) samples.
-
Potential Cause: Inconsistent isotopic cross-talk, matrix effects, or suboptimal sample preparation.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Protocol: Perform a post-column infusion experiment with a standard solution of Brexpiprazole and this compound while injecting an extracted blank matrix sample. A suppression or enhancement of the signal at the retention time of the analyte indicates the presence of matrix effects.
-
Solution: Improve the sample preparation method (e.g., by using solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
-
-
Verify Internal Standard Stability and Purity:
-
Protocol: Regularly check the purity of the this compound stock solution for the presence of unlabeled Brexpiprazole. Also, assess the stability of the internal standard under the storage and experimental conditions.[8]
-
-
Consider a Different SIL-IS:
-
Rationale: If cross-talk remains a significant and unmanageable issue, using a SIL-IS with a larger mass difference (e.g., ¹³C₆-Brexpiprazole) can be a definitive solution, though it may be more costly.[1]
-
-
Experimental Protocols
Protocol 1: Selection of MRM Transitions for Brexpiprazole and this compound
-
Prepare separate 1 µg/mL solutions of Brexpiprazole and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the Brexpiprazole solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Perform a Q1 scan to identify the protonated precursor ion ([M+H]⁺). For Brexpiprazole (MW = 433.57 g/mol ), this should be approximately m/z 434.2.
-
Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions.
-
Repeat steps 2-4 for the this compound solution. For this compound (MW ≈ 441.6 g/mol ), the precursor ion should be around m/z 442.2.[9]
-
Select the most intense and specific precursor-product ion transitions for both the analyte and the internal standard for use in the LC-MS/MS method.
Table 1: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Brexpiprazole | 434.2 | To be determined experimentally |
| This compound | 442.2 | To be determined experimentally |
Note: The optimal product ions need to be determined empirically.
Protocol 2: LC-MS/MS Method for Brexpiprazole Analysis
The following is a general starting point for method development. Optimization will be required based on the specific instrumentation and experimental goals.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for Brexpiprazole quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Enhancing sensitivity of Brexpiprazole detection using Brexpiprazole-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brexpiprazole-d8 to enhance the sensitivity and reliability of Brexpiprazole detection in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Brexpiprazole quantification?
A1: Utilizing a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative LC-MS/MS analysis.[1] Since this compound is chemically almost identical to Brexpiprazole, it exhibits similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability that can occur during sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][2]
Q2: What are the ideal purity requirements for this compound?
A2: For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher. High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Brexpiprazole as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[1]
Q3: How many deuterium atoms are optimal for an internal standard like this compound?
A3: Typically, a deuterated internal standard should contain between two and ten deuterium atoms.[1] this compound, with eight deuterium atoms, provides a sufficient mass shift to distinguish it from the natural isotopic distribution of Brexpiprazole, thus preventing analytical interference or "cross-talk".[3]
Q4: Can this compound be used for the quantification of Brexpiprazole's major metabolite, DM-3411?
A4: While this compound is the ideal internal standard for Brexpiprazole, a separate internal standard is often used for the metabolite DM-3411 to best mimic its specific extraction and ionization characteristics. However, in some cases, if the chromatographic and mass spectrometric behaviors are very similar, it might be possible to use this compound for both, but this would require thorough validation. Some studies have utilized a different internal standard for DM-3411 in conjunction with this compound for Brexpiprazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Brexpiprazole using this compound as an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Precision and Inaccurate Quantification | Inconsistent sample preparation, instrument variability, or matrix effects not being fully compensated for. | - Ensure Homogeneous Mixing: Thoroughly vortex or mix samples after the addition of this compound to ensure uniform distribution.- Check for Co-elution: Verify that Brexpiprazole and this compound are co-eluting. A slight separation can expose them to different matrix components, leading to differential matrix effects.[4] Adjust chromatographic conditions (e.g., gradient, column temperature) if necessary.- Evaluate Matrix Effects: Conduct post-column infusion experiments to identify regions of ion suppression or enhancement in the chromatogram.[4] |
| Chromatographic Separation of Brexpiprazole and this compound | The "isotope effect," where the presence of heavier deuterium atoms can slightly alter the retention time compared to the non-labeled analyte. | - Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or try a different stationary phase to achieve better co-elution.- Adjust Column Temperature: Modifying the column temperature can alter selectivity and may improve co-elution.[4] |
| Contribution of Unlabeled Analyte from this compound | The deuterated internal standard may contain a small amount of the unlabeled Brexpiprazole as an impurity. | - Assess Purity: Inject a high-concentration solution of this compound alone to check for any signal at the m/z of Brexpiprazole.- Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the standard.- Background Subtraction: If a consistent level of unlabeled analyte is present, the response can be subtracted from all samples, or the calibration curve can be adjusted. |
| Drifting Internal Standard Signal | Deuterium-hydrogen exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent. This is more likely with labels at acidic or basic sites. | - Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase for the duration of a typical analytical run and re-inject to see if the signal of the unlabeled analyte increases.- pH Control: Maintain a consistent and appropriate pH in the mobile phase and sample solutions to minimize exchange. |
| Isotopic Interference from Analyte to Internal Standard | For compounds with a high molecular weight or those containing atoms with multiple isotopes (like sulfur in Brexpiprazole), the natural isotopic distribution of the analyte can contribute to the signal of the internal standard. | - Check Isotopic Distribution: In high-resolution mass spectrometry, examine the isotopic pattern of a high-concentration standard of Brexpiprazole to see if there is any overlap with the m/z of this compound.- Use a Higher Mass-Shifted Standard: If significant interference is observed, consider using an internal standard with a larger mass difference (e.g., ¹³C or ¹⁵N labeled).[5] |
Experimental Protocols
Detailed Protocol for Quantification of Brexpiprazole in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Materials and Reagents:
-
Brexpiprazole reference standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Brexpiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Brexpiprazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Brexpiprazole Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add 200 µL of the this compound working solution in acetonitrile to each well/tube.
-
Vortex the plate/tubes for 2 minutes at high speed to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute with 100 µL of water containing 0.1% formic acid.
-
Vortex briefly and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a common choice.[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Brexpiprazole: e.g., m/z 434.3 → 273.4[6]
-
This compound: e.g., m/z 442.3 → 273.4 (adjust based on the specific deuteration pattern)
-
-
Optimization: Cone voltage and collision energy should be optimized for both Brexpiprazole and this compound to maximize signal intensity.
5. Data Analysis:
-
Integrate the peak areas for both Brexpiprazole and this compound.
-
Calculate the peak area ratio (Brexpiprazole / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Brexpiprazole in unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Typical Validation Parameters for a Brexpiprazole Bioanalytical Method Using this compound
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% | 0.5 ng/mL[2] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +8% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Pass |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ± 15% of nominal | Stable under typical storage and handling conditions |
Visualizations
Brexpiprazole Signaling Pathway
References
Overcoming solubility issues with Brexpiprazole-d8 in biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered when working with Brexpiprazole-d8 in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a deuterium-labeled version of Brexpiprazole.[1] Deuterated compounds have a higher molecular weight but are chemically similar to their non-deuterated counterparts. Its primary application is as an internal standard for the quantification of Brexpiprazole in biological samples using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: What are the general solubility properties of Brexpiprazole and this compound? A2: Brexpiprazole is practically insoluble in water.[3] Its solubility is significantly influenced by the solvent and pH. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[4] this compound is listed as being soluble in DMSO.[1] Due to its structural similarity, the solubility characteristics of this compound are expected to be nearly identical to those of Brexpiprazole.
Q3: Why is solubility a critical factor when analyzing this compound in biological matrices? A3: For a drug or internal standard to be accurately quantified, it must be fully dissolved and remain in solution throughout the sample preparation and analysis process.[5][6] Biological matrices like plasma, serum, or urine are aqueous environments where poorly soluble compounds like this compound can precipitate. This leads to inaccurate and unreliable measurements, low recovery rates, and poor reproducibility.[6]
Q4: How does pH affect the solubility of Brexpiprazole? A4: Brexpiprazole's solubility is pH-dependent. It is a weakly basic compound and exhibits its maximum aqueous solubility in acidic conditions, specifically at pH 4.[3][7] Its solubility is significantly lower in neutral or basic aqueous solutions.[3]
Quantitative Solubility Data
The following tables summarize the known solubility data for Brexpiprazole, which can be used as a close proxy for this compound.
Table 1: Solubility of Brexpiprazole in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [4] |
| Ethanol | ~1 mg/mL | [4] |
| Water (pH 7.0) | 0.0063 mg/mL | [3] |
| 1:7 solution of DMF:PBS (pH 7.2) | ~0.12 mg/mL |[4] |
Table 2: pH-Dependent Aqueous Solubility of Brexpiprazole
| pH | Solubility | Key Observation | Reference |
|---|---|---|---|
| 2 | 0.56 mg/mL | High solubility in acidic pH | |
| 4 | Highest Solubility | Peak solubility observed | [3][7] |
| 7 | 0.0063 mg/mL | Practically insoluble in neutral pH |[3] |
Troubleshooting Guide
Problem: My this compound stock solution is cloudy or shows precipitation.
-
Potential Cause 1: Incorrect Solvent Choice.
-
Solution: this compound is poorly soluble in aqueous buffers but soluble in organic solvents.[4] Prepare stock solutions in 100% DMSO, DMF, or ethanol.[4] For subsequent dilutions into aqueous media, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[4]
-
-
Potential Cause 2: Low Temperature.
-
Solution: Solubility can decrease at lower temperatures. If storing the solution in a refrigerator or freezer, allow it to fully equilibrate to room temperature and vortex thoroughly before use. Gentle warming may also aid in re-dissolving the compound.[8]
-
-
Potential Cause 3: Supersaturation.
-
Solution: You may have exceeded the solubility limit of the solvent. Try preparing a more dilute stock solution. If a high concentration is necessary, consider using a co-solvent system or a different primary solvent like DMF, which has a higher solubilizing capacity for Brexpiprazole than DMSO or ethanol.[4]
-
Problem: I am experiencing low or inconsistent recovery of this compound from plasma/serum samples.
-
Potential Cause 1: Precipitation during Sample Preparation.
-
Solution: The most common sample preparation method for Brexpiprazole in plasma is protein precipitation with a water-miscible organic solvent like acetonitrile or methanol.[2][9] Ensure a sufficient volume of organic solvent is used (typically 3-4 times the plasma volume) to not only precipitate proteins but also to keep the lipophilic this compound in the supernatant.
-
-
Potential Cause 2: Binding to Proteins or Lipids.
-
Solution: Brexpiprazole has high protein binding (>99%).[3] The protein precipitation step should effectively disrupt this binding. Ensure vigorous vortexing after adding the organic solvent to facilitate the release of the analyte from plasma proteins. If issues persist, consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol for a more thorough cleanup.[10][11]
-
-
Potential Cause 3: pH of the Final Extract.
-
Solution: After protein precipitation, the resulting supernatant will be a mix of organic solvent and aqueous matrix. If this mixture is not sufficiently acidic, this compound may have limited solubility. Acidifying the mobile phase (e.g., with 0.1% formic acid) used for LC-MS analysis helps ensure the analyte remains protonated and soluble.[12]
-
Problem: My analytical results show poor peak shape or signal instability.
-
Potential Cause 1: Analyte Precipitation on the LC Column or in the Autosampler.
-
Solution: This can occur if the prepared sample (supernatant after protein precipitation) is incompatible with the initial mobile phase conditions. Ensure the organic content of your initial mobile phase is high enough to maintain solubility. For reversed-phase chromatography, avoid starting with a very high aqueous percentage in your gradient.
-
-
Potential Cause 2: Matrix Effects.
-
Solution: Residual phospholipids or other matrix components after protein precipitation can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement. An effective internal standard like this compound should compensate for this, but severe matrix effects can still cause issues.[11] If matrix effects are suspected, consider a more rigorous sample cleanup method like LLE or SPE.[10]
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a suitable vial.
-
Solvent Addition: Add the appropriate volume of 100% DMSO or DMF to achieve the desired concentration (e.g., 1 mg/mL).
-
Solubilization: Vortex the vial for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the solvent.[13] For aqueous solutions, storage for more than one day is not recommended.[4]
Protocol 2: Sample Preparation from Plasma via Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the plasma sample (containing the analyte and spiked with this compound internal standard) into a 1.5 mL microcentrifuge tube.
-
Precipitant Addition: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample.
-
Precipitation: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
Visualized Workflows
Caption: Troubleshooting logic for solubility issues.
Caption: Workflow for plasma sample preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revistaseug.ugr.es [revistaseug.ugr.es]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Impact of different extraction methods on Brexpiprazole-d8 recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of different extraction methods on Brexpiprazole-d8 recovery. This resource offers detailed experimental protocols, troubleshooting advice, and comparative data to assist in optimizing sample preparation for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
The most frequently employed techniques for the extraction of Brexpiprazole and its deuterated internal standards, like this compound, from biological samples such as plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method often depends on the desired level of sample cleanup, recovery, throughput, and the analytical technique used for quantification (e.g., LC-MS/MS).
Q2: How do the recovery rates of these extraction methods compare for Brexpiprazole?
| Extraction Method | Analyte | Matrix | Recovery Rate | Reference |
| Protein Precipitation | Brexpiprazole | Rat Plasma | >81.0% | [1] |
| Not Specified (likely PPT or LLE) | Brexpiprazole | Human Plasma | 98.12% | [2] |
Note: The recovery rates presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Q3: Which extraction method is most suitable for high-throughput analysis?
For high-throughput analysis, protein precipitation is often the preferred method due to its simplicity, speed, and ease of automation in a 96-well plate format.[3] While it may result in a less clean extract compared to SPE or LLE, its efficiency makes it suitable for screening large numbers of samples.
Experimental Protocols
Below are detailed methodologies for Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and a general protocol for Solid-Phase Extraction (SPE) that can be adapted for this compound.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the quantification of Brexpiprazole in dog plasma and is suitable for this compound.[4][5]
-
Sample Preparation: To 300 µL of the plasma sample, add the internal standard solution (this compound).
-
Extraction: Add 1000 µL of ethyl acetate to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer 900 µL of the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 75 µL of a methanol-water (1:1, v/v) solution.
-
Final Vortex and Centrifugation: Vortex the reconstituted sample for 3 minutes, followed by centrifugation at 4,000 rpm for 10 minutes.
-
Analysis: Inject 5 µL of the final solution into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
This protocol is based on a method for the determination of Brexpiprazole in human plasma.[6]
-
Sample Preparation: In a centrifuge tube, combine 100 µL of the human plasma sample with 100 µL of the this compound working standard solution.
-
Precipitation: Add 200 µL of acetonitrile to the plasma mixture to precipitate the proteins.
-
Mixing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 30 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant for analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the analytical system.
Solid-Phase Extraction (SPE) Protocol (General for Antipsychotics)
This is a general procedure for the extraction of antipsychotic drugs from biological fluids and can be optimized for this compound.[7]
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 2 mL of methanol followed by 2 mL of water through the column.
-
Sample Pre-treatment: Dilute 1 mL of the plasma or saliva sample with a 2% formic acid solution and a methanol/water mixture (1:1, v/v). Centrifuge the pre-treated sample.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. A typical wash solution could be a mixture of water and methanol (1:1, v/v).
-
Drying: Dry the sorbent bed for approximately 10 minutes.
-
Elution: Elute the analyte of interest (this compound) with a suitable solvent. For basic compounds like Brexpiprazole, an elution solvent such as 5% ammonia in methanol is often effective.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualization of Experimental Workflows
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Incomplete extraction due to insufficient mixing. - Incorrect pH of the aqueous phase. - Wrong choice of organic solvent. | - Increase vortexing time or use a mechanical shaker. - Adjust the pH of the sample to ensure the analyte is in its non-ionized form. - Select a solvent in which this compound has high solubility. |
| Emulsion Formation | - Vigorous shaking or vortexing. - High concentration of proteins or lipids in the sample. | - Use gentle mixing (e.g., inversion) instead of vigorous shaking. - Add a small amount of salt (e.g., NaCl) to the aqueous phase. - Centrifuge at a higher speed or for a longer duration. |
| Poor Reproducibility | - Inconsistent pipetting of sample or solvent. - Variable evaporation to dryness. | - Calibrate pipettes regularly and ensure consistent technique. - Ensure complete and consistent drying of the extract before reconstitution. |
Protein Precipitation (PPT)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Analyte co-precipitation with proteins. - Incomplete protein precipitation. | - Optimize the ratio of precipitating solvent to the sample; a 3:1 to 5:1 ratio of acetonitrile to plasma is generally recommended.[8] - Ensure thorough vortexing after adding the solvent. |
| Clogged LC Column or System | - Incomplete removal of precipitated proteins. | - Increase centrifugation time and/or speed. - Carefully aspirate the supernatant without disturbing the protein pellet. - Consider using a filter plate for protein removal. |
| Matrix Effects in MS Detection | - High levels of endogenous compounds (e.g., phospholipids) remaining in the supernatant. | - Use a higher ratio of organic solvent to plasma. - Consider a post-precipitation cleanup step, such as SPE or LLE. |
Solid-Phase Extraction (SPE)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Inappropriate sorbent selection. - Incomplete elution of the analyte. - Sorbent bed drying out before sample loading. | - Choose a sorbent with a suitable retention mechanism for Brexpiprazole (e.g., reversed-phase or mixed-mode cation exchange). - Increase the volume or strength of the elution solvent.[9] - Ensure the sorbent bed remains wetted after conditioning and equilibration. |
| Poor Reproducibility | - Inconsistent flow rates during loading, washing, or elution. - Variability in sample pre-treatment. | - Use a vacuum manifold or automated SPE system for controlled flow rates. - Standardize the sample pre-treatment procedure. |
| Analyte Breakthrough (Found in Wash) | - Wash solvent is too strong. - Sample overload. | - Decrease the organic content or strength of the wash solvent. - Reduce the sample volume or use a cartridge with a larger sorbent mass. |
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a precise flow injection method for the assessment of brexpiprazole, with application to pharmaceutical dosage forms and human plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. welch-us.com [welch-us.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Brexpiprazole Using Brexpiprazole-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of brexpiprazole, with a focus on the validation of a method utilizing Brexpiprazole-d8 as an internal standard. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical techniques for pharmacokinetic studies, therapeutic drug monitoring, and quality control of brexpiprazole.
Superior Performance of Deuterated Internal Standards
In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, the choice of an internal standard (IS) is critical for achieving accurate and precise quantification of the analyte. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its measurement.
This compound, a deuterium-labeled analog of brexpiprazole, is widely utilized as an internal standard in analytical and pharmacokinetic research. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS assays. This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution minimizes the impact of matrix effects and variations in instrument response, leading to enhanced accuracy and precision of the analytical method.
While other compounds, such as oriconazole, have been used as internal standards for brexpiprazole analysis, they may not perfectly compensate for the variability in sample preparation and matrix effects in the same way a deuterated analog does.[1] The structural and chemical dissimilarity of a non-isotopic internal standard can lead to different extraction efficiencies and ionization responses compared to the analyte, potentially compromising the accuracy of the results.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of brexpiprazole. These methods, primarily based on Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC), demonstrate the suitability of these techniques for the analysis of brexpiprazole in different biological matrices and pharmaceutical formulations.
Table 1: UPLC-MS/MS Method Validation Parameters for Brexpiprazole Quantification
| Parameter | Brexpiprazole with this compound as IS (in Dog Plasma) | Brexpiprazole with Unspecified IS (in Dog Plasma) |
| Linearity Range | Not explicitly stated, but calibration standards from 1-1,000 ng/mL | 1–1,000 ng/mL |
| Correlation Coefficient (r) | >0.997 | ≥0.99 |
| Accuracy (% Recovery) | 95.0% to 104.0% (back-calculated concentrations) | 92.2% to 103.9% (over 3 days) |
| Precision (% CV) | Not explicitly stated | ≤9.8% (over 3 days) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Not explicitly stated |
Table 2: HPLC Method Validation Parameters for Brexpiprazole Quantification
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (RP-HPLC with Oriconazole as IS in Human Plasma) |
| Linearity Range | 10–50 μg/mL | 10-60 µg/mL | 10-400 ng/mL |
| Correlation Coefficient (r²) | 0.9989 | 0.999 | 0.999 |
| Accuracy (% Recovery) | 99.58% - 100.13% | Within acceptable limits | 98.12% |
| Precision (% RSD) | Intraday: 0.25%, Interday: 0.40% | Method Precision: <2.0% | 3.57% (CV) |
| Limit of Detection (LOD) | Not specified | 0.10 µg/mL | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.30 µg/mL | 10 ng/mL |
Experimental Protocols
A detailed methodology for a validated UPLC-MS/MS method for the determination of brexpiprazole in plasma, using this compound as an internal standard, is outlined below. This protocol is a synthesis of best practices and published methodologies.
1. Preparation of Stock and Standard Solutions:
-
Brexpiprazole Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of brexpiprazole reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the brexpiprazole stock solution with a suitable solvent (e.g., methanol:water, 1:1 v/v).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank plasma with the working standard solutions to achieve the desired concentration range.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., methanol).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for brexpiprazole and this compound.
Visualizing the Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the bioanalytical method validation and a simplified representation of Brexpiprazole's signaling pathway.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Simplified signaling pathway of Brexpiprazole.
Conclusion
The validation of analytical methods is paramount for ensuring the quality and reliability of data in drug development. The use of this compound as an internal standard in UPLC-MS/MS methods offers a robust and accurate approach for the quantification of brexpiprazole in biological matrices. The data presented in this guide demonstrates that well-validated HPLC and UPLC-MS/MS methods can achieve the necessary sensitivity, precision, and accuracy for various research and clinical applications. Researchers are encouraged to select the method and internal standard that best fits the specific requirements of their studies, with a strong consideration for the superior performance of deuterated internal standards in LC-MS/MS analyses.
References
Cross-Validation of Brexpiprazole Assays: A Comparative Guide to Using Brexpiprazole-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Brexpiprazole, with a focus on the cross-validation of assays utilizing the deuterated internal standard, Brexpiprazole-d8. The use of a stable isotope-labeled internal standard, such as this compound, is a best practice in bioanalytical method development, offering high precision and accuracy by minimizing variability introduced during sample preparation and analysis.[1] This document outlines the experimental protocols and presents comparative data to assist researchers in selecting and validating robust analytical methods for Brexpiprazole in various matrices.
Comparative Analysis of Analytical Methods
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical assays. While various compounds can be used, a stable isotope-labeled version of the analyte is considered the "gold standard." The following table summarizes the validation parameters of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound and compares it with an alternative method using a different internal standard.
| Validation Parameter | Method A: LC-MS/MS with this compound | Method B: RP-HPLC with Oriconazole |
| Internal Standard | This compound | Oriconazole |
| Linearity Range | 0.5 - 100 ng/mL | 10 - 400 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Precision (CV%) | < 6.0% | Intraday: 0.36% - 2.07%, Interday: 0.4% - 2.09% |
| Accuracy (RE%) | -14.2% to 11.6% | Mean Recovery: 98.12% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 10 ng/mL |
| Sample Preparation | Protein Precipitation | Not specified |
| Instrumentation | LC-MS/MS | RP-HPLC |
Experimental Protocols
Method A: Brexpiprazole Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is based on the methodology described for a pharmacokinetic study of Brexpiprazole.[2]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized).
- Vortex mix for 30 seconds.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC System: A validated UPLC or HPLC system.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient program should be optimized for the separation of Brexpiprazole and this compound.
- Flow Rate: To be optimized based on the column dimensions.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
- Brexpiprazole: To be determined (e.g., precursor ion > product ion).
- This compound: To be determined (e.g., precursor ion > product ion).
3. Validation Parameters:
- The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]
Method B: Alternative Method using RP-HPLC with Oriconazole Internal Standard
This protocol is based on a published method for the quantification of Brexpiprazole in human plasma.[4]
1. Sample Preparation:
- Details of the sample preparation were not specified in the provided abstract. However, a liquid-liquid extraction or solid-phase extraction would be appropriate for plasma samples prior to RP-HPLC analysis.
2. RP-HPLC Conditions:
- Column: Phenomenex C18 (150 x 4.6 mm, 5 µm).[4]
- Mobile Phase: 0.01N Potassium dihydrogen phosphate (pH 4.8) and acetonitrile in a 60:40 (v/v) ratio.[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV detection at 215 nm.[4]
- Column Temperature: 30°C.[4]
Visualizations
Experimental Workflow
Caption: Workflow for Brexpiprazole assay using this compound.
Brexpiprazole Signaling Pathway
Brexpiprazole's therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.
Caption: Brexpiprazole's mechanism of action at key receptors.
References
- 1. veeprho.com [veeprho.com]
- 2. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Quantification of Brexpiprazole Using Brexpiprazole-d8 as an Internal Standard
This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of brexpiprazole in plasma, utilizing its deuterated stable isotope, brexpiprazole-d8, as an internal standard (IS). The methodology detailed below is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are widely recognized for their sensitivity, specificity, and accuracy in pharmacokinetic and clinical studies.[1]
While a formal multi-laboratory comparison study is not publicly available, this guide synthesizes data from various validated methods to present a representative inter-laboratory performance comparison. The data is presented to aid researchers, scientists, and drug development professionals in evaluating and implementing robust analytical methods for brexpiprazole quantification.
Experimental Protocols
A representative experimental protocol for the quantification of brexpiprazole in plasma using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite of common practices found in validated methods.[1][2]
1. Preparation of Stock and Working Solutions:
-
Brexpiprazole Stock Solution: Prepare a stock solution of brexpiprazole in a suitable organic solvent, such as methanol, at a concentration of 100 µg/mL.[2]
-
This compound (Internal Standard) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 6 µg/mL.[1][2]
-
Working Standard Solutions: A series of working standard solutions can be prepared by diluting the brexpiprazole stock solution with a mixture of methanol and water (1:1, v/v).[2]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank plasma with the appropriate working standard solutions.[2]
2. Sample Preparation:
-
Protein Precipitation: This method is commonly used to extract brexpiprazole and the internal standard from the plasma matrix.[1] A typical procedure involves adding a precipitating agent, like acetonitrile, to the plasma sample containing the internal standard.
-
Liquid-Liquid Extraction (LLE): Alternatively, LLE can be employed.[2][3] This involves adding an extraction solvent, such as ethyl acetate, to the plasma sample. After vortexing and centrifugation, the organic layer is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase.[2]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 reverse-phase column.[2][3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate) and an organic component (e.g., methanol) is often used.[2][3]
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. The precursor-to-product ion transitions for brexpiprazole and this compound are monitored.
Inter-Laboratory Performance Comparison
The following tables summarize the quantitative performance data from three hypothetical laboratories (Lab A, Lab B, and Lab C), representing typical results from validated LC-MS/MS methods for brexpiprazole quantification.
Table 1: Linearity and Sensitivity
| Parameter | Lab A | Lab B | Lab C |
| Linear Range (ng/mL) | 0.5 - 100 | 1 - 1000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 0.5 |
Table 2: Accuracy and Precision
| QC Level | Parameter | Lab A | Lab B | Lab C |
| Low QC | Accuracy (% Bias) | -10.6 to 12.3 | -7.8 to 3.9 | -5.5 to 8.2 |
| Precision (% RSD) | ≤ 11.5 | ≤ 9.8 | ≤ 10.1 | |
| Medium QC | Accuracy (% Bias) | -8.9 to 10.1 | -6.5 to 1.6 | -4.8 to 7.5 |
| Precision (% RSD) | ≤ 9.8 | ≤ 8.7 | ≤ 8.9 | |
| High QC | Accuracy (% Bias) | -14.2 to 11.6 | -6.5 to -1.3 | -3.2 to 6.8 |
| Precision (% RSD) | ≤ 6.0 | ≤ 8.9 | ≤ 7.6 |
Data synthesized from multiple sources to represent typical performance.[1][2][4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of brexpiprazole in plasma samples using LC-MS/MS.
Caption: Workflow for Brexpiprazole Quantification.
References
- 1. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Precision in Brexpiprazole Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the measurement of brexpiprazole, a serotonin-dopamine activity modulator. Particular focus is given to the highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, brexpiprazole-d8, alongside a review of alternative analytical techniques.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][2] This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide will delve into the experimental data supporting the accuracy and precision of this method and compare it with other reported techniques for brexpiprazole quantification.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods reported for the quantification of brexpiprazole. The data highlights the superior sensitivity and precision typically achieved with LC-MS/MS methods, particularly when employing a deuterated internal standard.
| Method | Internal Standard | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | This compound | Human Plasma | 0.5 - 100 ng/mL | 85.8 - 111.6 | < 6.0 | 0.5 ng/mL |
| UPLC-MS/MS | Aripiprazole | Rat Plasma | 5 - 1000 pg/mL | - | - | 5 pg/mL |
| UPLC-MS/MS | - | Dog Plasma | 1 - 1000 ng/mL | 92.2 - 103.9 | < 9.8 | 1 ng/mL[3] |
| RP-HPLC | Oriconazole | Human Plasma | 10 - 400 ng/mL | 98.12 (Recovery) | 3.57 | 10 ng/mL[4] |
| RP-HPLC | - | Bulk Drug | 10 - 60 µg/mL | 97.0 - 100.0 (Recovery) | - | - |
| Spectrophotometry | - | Bulk Drug | 2 - 20 µg/mL | - | - | - |
| Flow Injection-Fluorometry | - | Human Plasma | 20 - 350 ng/mL | 98 - 102 (Recovery) | < 2.0 | 9.7 ng/mL[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS method using this compound and a representative alternative method.
Method 1: LC-MS/MS with this compound Internal Standard
This method provides high sensitivity and selectivity for the quantification of brexpiprazole in biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 30 seconds and then centrifuge at 4000 rpm for 30 minutes to separate the supernatant.[5]
-
Transfer the clear supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[6][7]
-
Mobile Phase: A gradient elution using a mixture of methanol and 10 mM ammonium acetate aqueous solution.[4]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Brexpiprazole: m/z 434.3 → 273.4[7]
-
This compound: m/z 442.3 → 281.4 (Predicted)
-
Workflow for Brexpiprazole Quantification using LC-MS/MS with this compound
Caption: Workflow of brexpiprazole analysis using LC-MS/MS with a deuterated internal standard.
Method 2: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
This method offers a more accessible alternative to LC-MS/MS, though with generally lower sensitivity.
1. Sample Preparation:
-
A protein precipitation method similar to the LC-MS/MS protocol can be employed, using a suitable internal standard like oriconazole.[4]
2. Liquid Chromatography:
-
Column: Phenomenex C18 (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of 0.01N potassium dihydrogen phosphate (pH 4.8) and acetonitrile (60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 215 nm.[4]
-
Column Temperature: 30°C.[4]
Signaling Pathways and Logical Relationships
The accurate measurement of brexpiprazole is critical for understanding its pharmacokinetic profile and its interaction with key neurotransmitter pathways. Brexpiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at the serotonin 5-HT2A receptor.
Logical Relationship of Brexpiprazole Analysis and its Mechanism of Action
Caption: Relationship between brexpiprazole measurement and its clinical effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a precise flow injection method for the assessment of brexpiprazole, with application to pharmaceutical dosage forms and human plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Assessing Brexpiprazole Stability with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological samples is paramount. This guide provides an objective comparison of the stability of brexpiprazole and the performance of its deuterated internal standard, brexpiprazole-d8, against other analytical alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for establishing robust and reliable bioanalytical assays for brexpiprazole.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for methods employing mass spectrometry. The near-identical physicochemical properties of a deuterated standard to the analyte of interest ensure that it experiences similar effects during sample preparation, chromatography, and ionization, thereby providing superior accuracy and precision in correcting for analytical variability.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical factor in the development of a reliable bioanalytical method. While this compound is the preferred choice for mass spectrometric assays, other compounds have been utilized in alternative analytical techniques. The following table summarizes the performance characteristics of this compound compared to non-deuterated alternatives, aripiprazole and oriconazole, based on reported validation data.
| Internal Standard | Analytical Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect | Key Advantages |
| This compound | UPLC-MS/MS | >96%[1] | Not explicitly reported, but assumed to be similar to analyte | Minimal and compensated by co-eluting IS[1] | Co-elution with analyte, identical extraction and ionization behavior, leading to high accuracy and precision.[2][3] |
| Aripiprazole | UPLC-MS/MS | 98.12%[4] | 99.00% (using Voriconazole as IS for Aripiprazole)[4] | Not explicitly reported for brexpiprazole analysis | Structural similarity to brexpiprazole. |
| Oriconazole | RP-HPLC | 98.12%[5] | 99.00%[5] | Not applicable for UV detection | Good chromatographic separation and recovery in HPLC-UV methods.[5] |
As the data indicates, methods employing a deuterated internal standard like this compound consistently demonstrate high recovery and effective mitigation of matrix effects, reinforcing its status as the optimal choice for sensitive and specific quantification of brexpiprazole in complex biological matrices.
Stability of Brexpiprazole in Biological Samples
Ensuring the stability of an analyte throughout the sample collection, storage, and analysis process is a cornerstone of bioanalytical method validation. Brexpiprazole has been subjected to extensive stability testing under various conditions, as summarized in the table below.
| Stability Condition | Matrix | Duration | Temperature | Analyte Stability (% of Initial Concentration) |
| Bench-top | Human Plasma | 9 hours | Room Temperature | 100.78% (LQC), 101.18% (HQC)[5] |
| Long-term | Human Plasma | 37 days | -28°C and -80°C | Stable (quantitative data not specified)[5] |
| Freeze-thaw | Not Specified | 3 cycles | -20°C to Room Temp | Not specified, but method deemed stable[6] |
These studies demonstrate that brexpiprazole is stable in human plasma under typical short-term and long-term storage conditions encountered in a bioanalytical laboratory.
Forced Degradation Studies of Brexpiprazole
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. Brexpiprazole has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 5 hours | 80°C | No degradation[3] |
| Base Hydrolysis | 0.1 M NaOH | 5 hours | 80°C | No degradation[3] |
| Oxidative | 3% H₂O₂ | 3 hours | 60°C | 6.1%[3] |
| Photolytic | 1.2 x 10⁶ lux-hours | Not specified | Not specified | No degradation[3] |
| Thermal | Dry Heat | 14 days | 40°C/75% RH | No degradation[3] |
The results from forced degradation studies indicate that brexpiprazole is a stable molecule, with some susceptibility to oxidative stress. The developed analytical methods were able to separate the parent drug from its degradation products, confirming their stability-indicating capability.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following sections provide an overview of the experimental protocols used in the stability and quantification studies of brexpiprazole.
Bioanalytical Method for Brexpiprazole in Human Plasma using this compound
This protocol outlines a typical UPLC-MS/MS method for the quantification of brexpiprazole in human plasma.
References
A Comparative Pharmacokinetic Profile of Brexpiprazole Utilizing Its Deuterated Analog, Brexpiprazole-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profile of brexpiprazole, a serotonin-dopamine activity modulator, and its deuterated analog, brexpiprazole-d8. While direct comparative pharmacokinetic studies on brexpiprazole versus a deuterated therapeutic version are not publicly available, this document will focus on the established pharmacokinetics of brexpiprazole and the significant role of this compound as a critical tool in its bioanalysis. The potential pharmacokinetic alterations due to deuteration, based on established scientific principles, will also be discussed.
Executive Summary
Brexpiprazole is an atypical antipsychotic with a well-characterized pharmacokinetic profile, including high oral bioavailability and a long terminal half-life. It is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] this compound, a stable isotope-labeled version of the molecule, serves as the gold-standard internal standard for the quantitative bioanalysis of brexpiprazole in plasma and other biological matrices.[3] This use of a deuterated analog is crucial for accurate pharmacokinetic studies due to its similar chemical and physical properties to the parent drug, but distinct mass, allowing for precise quantification via mass spectrometry. While this compound is not developed as a therapeutic agent, the principles of deuteration suggest that a deuterated version of brexpiprazole could potentially exhibit an altered metabolic profile, leading to a longer half-life and modified patient exposure.
Pharmacokinetic Profile of Brexpiprazole
The pharmacokinetic parameters of brexpiprazole have been extensively studied in various populations. The following table summarizes the key pharmacokinetic properties of brexpiprazole.
| Parameter | Value | Species | Citation |
| Bioavailability | ~95% | Human | [2] |
| Time to Peak Plasma Concentration (Tmax) | 4 hours | Human | [4] |
| Protein Binding | >99% | Human | [2] |
| Metabolism | Primarily by CYP2D6 and CYP3A4 | Human | [1][2] |
| Major Metabolite | DM-3411 (pharmacologically inactive) | Human | [1] |
| Elimination Half-life | 91 hours | Human | [1] |
| Excretion | ~25% in urine, ~46% in feces | Human | [1] |
The Role of this compound in Pharmacokinetic Studies
This compound is indispensable in the accurate measurement of brexpiprazole concentrations in biological samples. As a stable isotope-labeled internal standard, it is added to samples at a known concentration at the beginning of the analytical process. Its physicochemical properties are nearly identical to brexpiprazole, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the eight deuterium atoms allows it to be distinguished from the non-deuterated brexpiprazole by a mass spectrometer. This co-analysis corrects for any potential variability or loss during the analytical procedure, leading to highly accurate and precise quantification of brexpiprazole.
Experimental Protocols
Bioanalytical Method for Brexpiprazole Quantification in Human Plasma using UPLC-MS/MS
This section details a typical experimental protocol for the quantification of brexpiprazole in plasma, utilizing this compound as an internal standard.[3]
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration will vary based on the calibration range).
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Brexpiprazole: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, will be higher than brexpiprazole).
-
3. Data Analysis:
-
The concentration of brexpiprazole in the plasma samples is determined by calculating the peak area ratio of brexpiprazole to this compound and comparing it to a standard curve.
Potential Pharmacokinetic Differences with a Deuterated Brexpiprazole
Deuteration, the substitution of hydrogen with deuterium, can significantly alter the pharmacokinetic properties of a drug. This is primarily due to the "kinetic isotope effect," where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond.
Given that brexpiprazole is metabolized by CYP2D6 and CYP3A4, a deuterated version of brexpiprazole, if designed for therapeutic use, could exhibit the following differences:
| Potential Effect of Deuteration | Rationale |
| Reduced Metabolic Clearance | Slower rate of metabolism by CYP2D6 and CYP3A4 due to the kinetic isotope effect at the sites of deuteration. |
| Increased Half-life | A reduction in metabolic clearance would lead to a longer elimination half-life. |
| Increased Systemic Exposure (AUC) | Slower metabolism would result in higher overall drug exposure. |
| Altered Metabolite Profile | Deuteration could potentially shift the metabolic pathway, leading to a different ratio of metabolites. |
It is important to note that these are theoretical advantages based on the principles of deuterated drugs. The actual pharmacokinetic profile of a deuterated brexpiprazole would need to be determined through rigorous non-clinical and clinical studies.
Conclusion
Brexpiprazole has a predictable pharmacokinetic profile characterized by high bioavailability and a long half-life. The use of its deuterated analog, this compound, is a cornerstone of its accurate bioanalysis and has been instrumental in defining its pharmacokinetic properties. While a direct comparison of the pharmacokinetic profiles of brexpiprazole and a therapeutic version of this compound is not available, the established principles of deuteration suggest that such a modification could lead to a more favorable pharmacokinetic profile, potentially resulting in altered dosing regimens and improved patient outcomes. Further research into deuterated analogs of brexpiprazole would be necessary to confirm these potential benefits.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gold Standard for Bioanalysis: A Comparative Guide to Brexpiprazole-d8 for Toxicological Studies
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful toxicology and pharmacokinetic studies. In the analysis of the atypical antipsychotic brexpiprazole, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Brexpiprazole-d8, a deuterated internal standard, with a non-deuterated alternative, supported by experimental data, to inform the selection of the most suitable standard for your bioanalytical assays.
The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is essential to compensate for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's physicochemical properties as closely as possible to ensure equivalent behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their near-identical properties to the analyte lead to more accurate and precise results.
Performance Comparison: this compound vs. Aripiprazole (Structural Analog)
This section compares the performance of this compound with aripiprazole, a structurally similar molecule that can be used as a non-deuterated internal standard. The data presented is a summary from published bioanalytical method validation studies.
| Parameter | This compound (Deuterated IS) | Aripiprazole (Structural Analog IS) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.5 ng/mL[2] |
| Linearity (Correlation Coefficient, r²) | >0.997[3] | Not explicitly stated, but method showed fine linearity[2] |
| Intra-day Precision (%CV) | < 6.0%[1] | ≤ 11.5%[2] |
| Inter-day Precision (%CV) | < 6.0%[1] | ≤ 11.5%[2] |
| Accuracy (RE %) | -14.2% to 11.6%[1] | -10.6% to 12.3%[2] |
| Mean Recovery (%) | 99.3% to 115.0%[3] | > 81.0%[2] |
| Matrix Effect | Insignificant[3] | No obvious matrix effects observed[2] |
Key Observations:
-
Both this compound and aripiprazole can be used to develop sensitive and linear bioanalytical methods for brexpiprazole.
-
The method utilizing this compound demonstrated superior precision (lower %CV) compared to the method using aripiprazole as the internal standard.[1][2] This is a critical advantage in toxicology studies where high data fidelity is required.
-
While both methods showed acceptable accuracy, the range reported for the this compound method was slightly broader.[1][2]
-
Both internal standards effectively compensated for matrix effects.[2][3]
Experimental Protocols
Bioanalytical Method using this compound as Internal Standard
This protocol is based on a validated UPLC-MS/MS method for the determination of brexpiprazole in plasma.
a. Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of plasma sample, add a known amount of this compound solution.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
b. Chromatographic Conditions:
-
LC System: Waters ACQUITY UPLC[3]
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[2]
-
Mobile Phase: A gradient of 10 mM ammonium acetate and methanol.[3]
-
Flow Rate: 0.4 mL/min[2]
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Positive electrospray ionization (ESI+)[1]
-
Monitored Transition (MRM): Specific precursor-to-product ion transitions for brexpiprazole and this compound are monitored.
Bioanalytical Method using Aripiprazole as Internal Standard
This protocol is based on a validated UPLC-MS/MS method for the simultaneous determination of brexpiprazole and its metabolite, using aripiprazole as the internal standard.[2]
a. Sample Preparation (Protein Precipitation): [2]
-
To a plasma sample, add a known amount of aripiprazole solution.
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for injection into the LC-MS/MS system.
b. Chromatographic Conditions: [2]
-
LC System: UPLC system
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min
c. Mass Spectrometric Conditions: [2]
-
Mass Spectrometer: Xevo TQ-S triple quadrupole tandem mass spectrometer
-
Ionization Mode: Positive ion scanning
-
Monitored Transitions (MRM): Specific precursor-to-product ion transitions for brexpiprazole, its metabolite, and aripiprazole are monitored.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the typical experimental workflow for a toxicology study using an internal standard and the pharmacological signaling pathway of brexpiprazole.
References
Performance Evaluation of Mass Spectrometers for Brexpiprazole-d8 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the quantitative analysis of Brexpiprazole-d8. This compound, a deuterated analog of the atypical antipsychotic brexpiprazole, is crucial as an internal standard in pharmacokinetic and bioanalytical studies to ensure accuracy and precision.[1][2] The selection of an appropriate mass spectrometer is critical for achieving the required sensitivity, accuracy, and robustness in these analyses. This document summarizes key performance data from various studies and provides detailed experimental protocols to aid in the selection and implementation of analytical methods.
Comparative Performance Data
The following table summarizes the performance of different triple quadrupole mass spectrometers in the analysis of brexpiprazole. The data has been compiled from various validated bioanalytical methods.
| Mass Spectrometer Model | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Sciex API 4000 | 1 | 1 - 1000 | ≤ 8.7 | ≤ 9.8 | 92.2 to 103.9 | [3] |
| Waters Xevo TQ-S | 0.5 | 0.5 - 100 | ≤ 11.5 | ≤ 11.5 | -10.6 to 12.3 | [4] |
| Waters XEVO TQ-S Micro | 0.5 | 0.5 - 100 | < 6.0 | < 6.0 | -14.2 to 11.6 | [5] |
| Waters XEVO® TQ-S | Not Specified | 0 - 1000 pg/mL | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline the common experimental conditions used for the analysis of brexpiprazole with this compound as an internal standard.
Sample Preparation
Two primary methods for plasma sample preparation have been reported:
-
Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile is typically used as the precipitating agent.[4][6]
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract. Ethyl acetate is a commonly used extraction solvent.[3][7]
Liquid Chromatography (LC)
The separation of brexpiprazole and its deuterated internal standard is typically achieved using reversed-phase chromatography.
-
Columns: Waters ACQUITY UPLC BEH C18 columns with particle sizes of 1.7 µm are frequently used.[4][6][7]
-
Mobile Phases:
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.[6]
Mass Spectrometry (MS)
Triple quadrupole mass spectrometers are the instruments of choice for the quantitative analysis of brexpiprazole due to their high sensitivity and selectivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, ensuring high specificity.
-
MRM Transitions:
-
Brexpiprazole: m/z 434.3 → 273.4[6]
-
This compound (Internal Standard): The specific transition for the deuterated standard is monitored to ensure accurate quantification.
-
Visualizing the Method and Mechanism
To better illustrate the analytical workflow and the pharmacological context of brexpiprazole, the following diagrams are provided.
Brexpiprazole's therapeutic effects are mediated through its interaction with dopamine and serotonin receptors. Its mechanism of action involves a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][7][8]
References
- 1. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]
- 4. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5-HT2A receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5‐HT2A receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of neurite outgrowth by brexpiprazole, a novel serotonin-dopamine activity modulator: a role for serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. psychscenehub.com [psychscenehub.com]
Safety Operating Guide
Navigating the Disposal of Brexpiprazole-d8: A Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of Brexpiprazole-d8, ensuring the protection of personnel and the environment.
Researchers and scientists handling this compound, a deuterated analog of the antipsychotic drug Brexpiprazole, must adhere to stringent disposal procedures due to its potential environmental toxicity and hazardous nature. This guide provides a comprehensive framework for the proper management and disposal of this compound in a laboratory setting, aligning with general best practices for hazardous pharmaceutical waste.
This compound is classified as hazardous, with warnings of being harmful if swallowed, a suspected carcinogen, and potentially damaging to fertility or an unborn child.[1][2] Crucially, it is identified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, improper disposal can lead to significant environmental contamination.[3]
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Additionally, the Drug Enforcement Administration (DEA) regulates controlled substances, although this compound is not currently listed as a controlled substance.[3][6] It is imperative for laboratories to comply with both federal and any more stringent state regulations.[3]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound as identified in its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity - Oral | H302 | Harmful if swallowed. |
| Carcinogenicity | H351 | Suspected of causing cancer. |
| Reproductive Toxicity | H360-H362 | May damage fertility or the unborn child. May cause harm to breast-fed children. |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
| Data sourced from this compound Safety Data Sheets.[1][2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a research laboratory.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[7]
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and empty vials into a designated, clearly labeled hazardous waste container. The container should be sealed to prevent leakage.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., health hazard, environmental hazard).
4. Storage:
-
Store the sealed hazardous waste containers in a designated, secure area away from general lab traffic and incompatible materials. Storage should be in accordance with your institution's EHS guidelines.
5. Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[4][7]
6. Final Disposal Method:
-
The most common and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[4][5] Your EHS office will coordinate with a licensed hazardous waste disposal vendor to ensure proper destruction.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
